7-Bromobenzofuran-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromo-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO3/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYANDYWSZSRSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591926 | |
| Record name | 7-Bromo-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
550998-59-9 | |
| Record name | 7-Bromo-2-benzofurancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=550998-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Bromobenzofuran-2-carboxylic acid: Chemical Properties and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 7-Bromobenzofuran-2-carboxylic acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on the molecule's characteristics and methodologies for its study.
Core Chemical Properties
This compound is a heterocyclic compound featuring a benzofuran core structure, which is prevalent in many biologically active natural products and synthetic molecules. The presence of a bromine atom at the 7-position and a carboxylic acid group at the 2-position significantly influences its chemical reactivity and potential pharmacological profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 550998-59-9 | [1][2][3] |
| Molecular Formula | C₉H₅BrO₃ | [1][2] |
| Molecular Weight | 241.04 g/mol | [1][2] |
| Boiling Point | 370.9°C at 760 mmHg | [1][4] |
| Melting Point | Not available | |
| Appearance | Powder | [3] |
| Storage | 2-8°C, dry, sealed | [1][4] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Source |
| Chloroform | Soluble | [5] |
| Dichloromethane | Soluble | [5] |
| Ethyl Acetate | Soluble | [5] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [5] |
| Acetone | Soluble | [5] |
| Methanol | Soluble | [6] |
| Ethanol | Soluble | [6] |
Spectroscopic Data
Table 3: Predicted ¹H NMR Chemical Shifts (in ppm)
| Proton | Predicted Chemical Shift Range (ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | 10.0 - 13.2 | broad singlet |
| H-3 (furan ring) | ~7.0 - 7.5 | singlet |
| Aromatic Protons (H-4, H-5, H-6) | ~7.2 - 7.8 | multiplet |
Note: The chemical shifts of aromatic protons are influenced by the bromine substituent and the fused furan ring.
Table 4: Predicted ¹³C NMR Chemical Shifts (in ppm)
| Carbon | Predicted Chemical Shift Range (ppm) | |---|---|---| | Carboxylic Acid (C=O) | 160 - 180 | | C-2 (furan ring) | ~145 - 155 | | C-3 (furan ring) | ~110 - 120 | | C-3a (bridgehead) | ~120 - 130 | | C-4 | ~120 - 130 | | C-5 | ~120 - 130 | | C-6 | ~125 - 135 | | C-7 (C-Br) | ~115 - 125 | | C-7a (bridgehead) | ~150 - 160 |
Table 5: Key Infrared (IR) Absorption Bands
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad |
| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong |
| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |
| C-Br Stretch | 500 - 600 | Medium to Strong |
Table 6: Expected Mass Spectrometry Fragmentation
| Fragment | m/z | Description |
| [M]⁺ | 240/242 | Molecular ion (presence of Br isotopes) |
| [M-OH]⁺ | 223/225 | Loss of hydroxyl radical |
| [M-COOH]⁺ | 195/197 | Loss of carboxylic acid group |
| [M-Br]⁺ | 161 | Loss of bromine atom |
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of this compound is not published, established methods for the synthesis of related benzofuran-2-carboxylic acids can be adapted.
Microwave-Assisted Perkin Rearrangement
A highly efficient method for the synthesis of benzofuran-2-carboxylic acids involves the microwave-assisted Perkin rearrangement of 3-bromocoumarins.[7]
Experimental Protocol:
-
Bromination of the Coumarin Precursor: The corresponding 7-bromocoumarin is reacted with a brominating agent, such as N-bromosuccinimide (NBS), in a suitable solvent under microwave irradiation to yield the 3,7-dibromocoumarin.
-
Perkin Rearrangement: The purified 3,7-dibromocoumarin is then subjected to a base-catalyzed rearrangement. A mixture of the dibromocoumarin and sodium hydroxide in ethanol is irradiated in a microwave reactor.
-
Work-up and Purification: After the reaction, the solvent is removed, and the residue is dissolved in water. Acidification with hydrochloric acid precipitates the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: Microwave-assisted Perkin rearrangement synthesis.
Synthesis from o-Bromophenol
A two-step synthesis starting from o-bromophenol has been patented for the preparation of 7-bromobenzofuran, a precursor to the carboxylic acid.[8]
Experimental Protocol:
-
Etherification: o-Bromophenol is reacted with 2-bromo-1,1-dimethoxyethane or 2-chloro-1,1-dimethoxyethane in the presence of a base to form 1-bromo-2-(2,2-dimethoxyethoxy)benzene.
-
Cyclization and Carboxylation: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization to yield 7-bromobenzofuran. Subsequent carboxylation at the 2-position, for instance, via lithiation followed by reaction with carbon dioxide, would yield the final product.
Caption: Synthesis from o-bromophenol.
Chemical Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by the interplay of the benzofuran ring system, the carboxylic acid group, and the bromine substituent. The carboxylic acid moiety allows for the formation of esters, amides, and other derivatives, which is a common strategy in drug development to modulate pharmacokinetic and pharmacodynamic properties.[9] The bromine atom offers a handle for cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the synthesis of more complex molecular architectures.[1]
Benzofuran derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[10][11][12]
Anticancer Potential
Numerous studies have highlighted the anticancer potential of brominated benzofuran derivatives. For instance, certain 5-bromobenzofuran derivatives have shown potent antiproliferative activity against breast cancer cell lines, with IC₅₀ values in the low micromolar range.[9] The mechanism of action for some benzofuran derivatives involves the inhibition of key signaling pathways, such as NF-κB, which is crucial for cancer cell survival and proliferation.[13]
Table 7: Anticancer Activity of Selected Brominated Benzofuran Derivatives (for reference)
| Compound | Cell Line | IC₅₀ (µM) | Source |
| 5-Bromobenzofuran derivative 9e | MDA-MB-231 (Breast Cancer) | 2.52 ± 0.39 | [9] |
| Methyl 7-acetyl-5-bromo-3-(bromomethyl)-6-hydroxy-1-benzofuran-2-carboxylate | K562 (Leukemia) | ~5 | [12] |
| Methyl 7-acetyl-5-bromo-3-(bromomethyl)-6-hydroxy-1-benzofuran-2-carboxylate | HL-60 (Leukemia) | ~0.1 | [12] |
Note: This data is for structurally related compounds and not for this compound itself.
Caption: Potential inhibition of the NF-κB signaling pathway.
Anti-inflammatory and Neuroleptic Potential
Benzofuran derivatives have also been investigated for their anti-inflammatory and neuroprotective properties.[11][12] Some compounds have shown the ability to inhibit the production of inflammatory mediators like nitric oxide (NO).[11] Furthermore, certain dihydrobenzofuran carboxamides have been evaluated as potential atypical neuroleptic agents.[14] Given these precedents, this compound represents a scaffold of interest for the development of novel therapeutics targeting inflammatory and central nervous system disorders.
Conclusion
This compound is a versatile building block with significant potential in medicinal chemistry and drug discovery. Its chemical structure offers multiple points for modification, allowing for the generation of diverse libraries of compounds for biological screening. While specific experimental data for this particular molecule is limited, the broader class of benzofuran derivatives has demonstrated promising anticancer, anti-inflammatory, and neuroprotective activities. Further investigation into the synthesis, derivatization, and comprehensive biological evaluation of this compound is warranted to fully explore its therapeutic potential. This technical guide provides a solid foundation for researchers to initiate such studies.
References
- 1. rsc.org [rsc.org]
- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 3. ベンゾフラン-2-カルボン酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Guide: 7-Bromobenzofuran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Bromobenzofuran-2-carboxylic acid, a key building block in medicinal chemistry and materials science. It is intended to serve as a valuable resource for professionals engaged in research and development.
Core Chemical Data
This compound is a heterocyclic compound with the chemical formula C₉H₅BrO₃.[1] Its structure features a benzofuran core, which is a fusion of a benzene ring and a furan ring, with a bromine atom substituted at the 7th position and a carboxylic acid group at the 2nd position.[2] This arrangement of functional groups makes it a versatile intermediate for the synthesis of more complex molecules.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its handling, storage, and application in chemical syntheses.
| Property | Value | Reference |
| CAS Number | 550998-59-9 | [1][2][3][4] |
| Molecular Weight | 241.04 g/mol | [1][3] |
| Chemical Formula | C₉H₅BrO₃ | [1][3] |
| Purity | ≥97% - 98% | [2][5] |
| Physical Form | Powder | [2] |
| Boiling Point | 370.9°C at 760 mmHg | [3] |
| Storage Conditions | 2-8°C, dry seal | [3] |
| MDL Number | MFCD10699647 | [3] |
Experimental Protocols
Due to its utility in the synthesis of bioactive molecules, several experimental protocols involving this compound have been developed. A general workflow for its use as a synthetic intermediate is outlined below.
General Synthetic Workflow
The following diagram illustrates a typical workflow for the utilization of this compound in the synthesis of more complex derivatives, often involving coupling reactions and functional group transformations.
Caption: General synthetic workflow using this compound.
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of a variety of compounds with potential therapeutic applications. Its derivatives have been investigated for their activity as antipsychotics, anti-inflammatory agents, and anticancer drugs. The benzofuran scaffold is a common feature in many biologically active molecules, and the presence of the bromine and carboxylic acid groups provides convenient handles for synthetic modification.
Furthermore, this compound is utilized in the preparation of agrochemicals and functional materials. The bromine atom can participate in various cross-coupling reactions, enabling the construction of complex organic frameworks with tailored electronic and photophysical properties.
Signaling Pathway Interactions
While specific signaling pathways directly involving this compound are not extensively documented in publicly available literature, its derivatives are designed to interact with various biological targets. For instance, benzofuran-based compounds have been shown to interact with central nervous system receptors. The logical relationship for designing a drug candidate from this starting material is depicted below.
Caption: Logical workflow for drug discovery starting from this compound.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended. The compound should be stored in a cool, dry, and well-ventilated area.
References
An In-Depth Technical Guide to 7-Bromobenzofuran-2-carboxylic acid: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic methodologies for 7-Bromobenzofuran-2-carboxylic acid. This compound serves as a valuable building block in medicinal chemistry and materials science, and this document aims to be a key resource for professionals in these fields.
Core Molecular Structure and Identifiers
This compound is a heterocyclic organic compound characterized by a benzofuran core. The structure consists of a benzene ring fused to a furan ring. A bromine atom is substituted at the 7th position of the bicyclic system, and a carboxylic acid functional group is attached to the 2nd position of the furan ring.[1]
The key identifiers and structural representations for this compound are summarized in the table below.
| Identifier | Value |
| CAS Number | 550998-59-9[1][2][3] |
| Molecular Formula | C₉H₅BrO₃[1][2] |
| Molecular Weight | 241.04 g/mol [2] |
| SMILES | O=C(O)c1cc2c(Br)cccc2o1 |
| InChI | InChI=1S/C9H5BrO3/c10-5-3-1-2-4-6(5)13-8(4)7(9(11)12)13/h1-3,7H,(H,11,12) |
Logical Relationship of Molecular Identifiers
The following diagram illustrates the relationship between the different molecular identifiers and the chemical structure of this compound.
Caption: Relationship between identifiers and structure.
Physicochemical and Spectroscopic Data
Physicochemical Properties
| Property | Value |
| Boiling Point | 370.9 °C at 760 mmHg[2] |
| Appearance | Expected to be a solid powder. |
| Storage Temperature | 2-8°C or -20°C[2] |
Expected Spectroscopic Data
The following table summarizes the expected regions for key signals in the spectroscopic analysis of this compound, based on the known spectra of benzofuran-2-carboxylic acid and the influence of the bromine substituent.
| Spectroscopy | Expected Signals |
| ¹H NMR | - Aromatic protons on the benzene and furan rings (multiple signals). - A downfield singlet for the carboxylic acid proton (>10 ppm). |
| ¹³C NMR | - Carbonyl carbon of the carboxylic acid (~160-180 ppm). - Aromatic and furan carbons (multiple signals). |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight. - Characteristic fragmentation patterns for carboxylic acids and brominated aromatic compounds. |
Synthesis and Experimental Protocols
A definitive, step-by-step experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be designed based on established methods for the synthesis of substituted benzofuran-2-carboxylic acids. One such promising method is the microwave-assisted Perkin rearrangement of a corresponding 3,7-dibromocoumarin.
Proposed Synthetic Workflow
The following diagram outlines a potential workflow for the synthesis and characterization of this compound.
Caption: A potential synthetic and analytical workflow.
Detailed Experimental Protocol (Proposed)
This protocol is a proposed method and would require optimization.
-
Reaction Setup: In a microwave-safe vessel, combine 3,7-dibromocoumarin (1 equivalent), sodium hydroxide (3 equivalents), and ethanol.
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a suitable power and temperature for a short duration (e.g., 5-15 minutes). Monitor the reaction progress by thin-layer chromatography.
-
Work-up: After completion, cool the reaction mixture and remove the ethanol under reduced pressure. Dissolve the residue in water and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Drug Discovery and Medicinal Chemistry
Benzofuran derivatives are a well-established class of compounds with a broad range of biological activities. While specific applications of this compound are not extensively documented, its structural motif suggests potential as an intermediate in the synthesis of bioactive molecules. Benzofuran-based carboxylic acids have been investigated as:
-
Anticancer Agents: Derivatives have shown antiproliferative activity against various cancer cell lines, including breast cancer.[4]
-
Enzyme Inhibitors: They have been explored as inhibitors of enzymes such as carbonic anhydrase and Pim-1 kinase.[4][5]
-
Antimicrobial Agents: The benzofuran scaffold is present in compounds with antifungal and antibacterial properties.
The bromine atom at the 7-position provides a handle for further chemical modification through cross-coupling reactions, allowing for the generation of diverse libraries of compounds for drug discovery screening.
Signaling Pathway Interaction (Hypothetical)
The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor.
Caption: Hypothetical inhibition of a kinase pathway.
This guide provides a foundational understanding of this compound. Further experimental investigation is required to fully elucidate its spectroscopic properties and optimize its synthesis for various applications.
References
- 1. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid (C9H7BrO3) [pubchemlite.lcsb.uni.lu]
Synthesis of 7-Bromobenzofuran-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthetic pathways for 7-Bromobenzofuran-2-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The information presented herein is curated for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.
Introduction
This compound is a crucial building block in medicinal chemistry, valued for its role in the synthesis of complex molecules with potential therapeutic applications. Its structure allows for diverse chemical modifications, making it a versatile scaffold in drug discovery programs. This document outlines the most pertinent and effective methods for its preparation.
Core Synthesis Pathways
Two principal synthetic strategies have been identified for the synthesis of this compound: the Perkin rearrangement of a substituted coumarin and the direct carboxylation of a 7-bromobenzofuran precursor.
Pathway 1: Perkin Rearrangement of 7-Bromo-3-bromocoumarin
The Perkin rearrangement provides a robust method for the synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins.[1][2] This pathway involves the base-catalyzed ring contraction of a coumarin to a benzofuran.
The logical workflow for this pathway is as follows:
Experimental Protocol:
-
Perkin Rearrangement to this compound: The 7-bromo-3-bromocoumarin can then undergo a Perkin rearrangement. A highly efficient microwave-assisted method has been reported for the synthesis of benzofuran-2-carboxylic acids from 3-bromocoumarins.[2]
-
Reaction Conditions: The 3-bromocoumarin derivative is subjected to microwave irradiation in the presence of a base, such as sodium hydroxide, in a suitable solvent like ethanol.[2]
-
Work-up: Following the rearrangement, the reaction mixture is acidified to precipitate the benzofuran-2-carboxylic acid product.
-
Quantitative Data:
Microwave-assisted Perkin rearrangements of various 3-bromocoumarins have been reported to proceed in high yields, often exceeding 90%, with significantly reduced reaction times compared to traditional heating methods.[2]
| Starting Material (Example) | Product | Yield (%) | Reaction Time (Microwave) | Reference |
| 3-Bromo-6-methylcoumarin | 5-Methylbenzofuran-2-carboxylic acid | 95 | 10 min | [2] |
| 3-Bromo-6-chlorocoumarin | 5-Chlorobenzofuran-2-carboxylic acid | 92 | 10 min | [2] |
Pathway 2: Carboxylation of 7-Bromobenzofuran
This pathway begins with the synthesis of 7-bromobenzofuran, for which established protocols exist. The key step is the introduction of a carboxylic acid group at the 2-position. Two primary methods for this transformation are considered: direct lithiation followed by carboxylation, and a two-step process involving Vilsmeier-Haack formylation and subsequent oxidation.
The logical workflow for this pathway is as follows:
Experimental Protocols:
-
Synthesis of 7-Bromobenzofuran: A common method involves the cyclization of 2-bromo-1-(2,2-dimethoxyethoxy)benzene in the presence of a strong acid such as polyphosphoric acid.
-
Carboxylation Methods:
-
Method A: Lithiation and Carboxylation: Benzofurans can be preferentially lithiated at the 2-position.[5]
-
Procedure: 7-Bromobenzofuran is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cooled to -78 °C. A strong base, typically n-butyllithium (n-BuLi), is added dropwise to effect lithiation. Solid carbon dioxide (dry ice) is then added to the reaction mixture. Upon warming to room temperature and acidic work-up, this compound is obtained.
-
-
Method B: Vilsmeier-Haack Formylation and Oxidation: The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic compounds.[6][7]
-
Formylation: 7-Bromobenzofuran is treated with the Vilsmeier reagent, prepared from phosphorus oxychloride (POCl3) and dimethylformamide (DMF), to yield 7-bromo-2-formylbenzofuran.
-
Oxidation: The resulting aldehyde is then oxidized to the carboxylic acid using a suitable oxidizing agent, such as potassium permanganate (KMnO4) or silver oxide (Ag2O).
-
-
Quantitative Data:
Yields for the carboxylation of benzofurans can vary depending on the specific substrate and reaction conditions.
| Precursor | Method | Reagents | Product | Typical Yield (%) |
| Benzofuran | Lithiation/Carboxylation | n-BuLi, CO2 | Benzofuran-2-carboxylic acid | 70-85 |
| Benzofuran | Vilsmeier-Haack/Oxidation | POCl3, DMF; then KMnO4 | Benzofuran-2-carboxylic acid | 60-75 |
Conclusion
The synthesis of this compound can be effectively achieved through multiple synthetic routes. The choice of pathway will depend on the availability of starting materials, desired scale of production, and the specific capabilities of the laboratory. The Perkin rearrangement offers a direct approach if the corresponding 7-bromo-3-bromocoumarin is accessible. Alternatively, the carboxylation of readily prepared 7-bromobenzofuran provides a versatile and reliable strategy. Both lithiation/carboxylation and Vilsmeier-Haack formylation/oxidation are viable methods for the latter approach, with the former often providing higher yields in a single step. Researchers should carefully consider the advantages and challenges of each pathway to select the most suitable method for their specific needs.
References
- 1. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 2. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unica.it [iris.unica.it]
- 4. researchgate.net [researchgate.net]
- 5. Lithiation in flavones, chromones, coumarins, and benzofuran derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
The Biological Activity of Brominated Benzofurans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a core scaffold in a multitude of biologically active molecules. Its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][2][3] Among these derivatives, the introduction of bromine atoms into the benzofuran structure has been shown to significantly enhance their biological potency, particularly their cytotoxic effects against cancer cells.[1][2] This technical guide provides an in-depth overview of the biological activity of brominated benzofurans, with a focus on their anticancer properties. It summarizes quantitative data, details key experimental protocols, and visualizes the involved signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.
Core Biological Activity: Anticancer Properties
The primary biological activity of interest for brominated benzofurans is their potent and often selective cytotoxicity against various cancer cell lines. Structure-activity relationship (SAR) studies have consistently demonstrated that the presence and position of bromine atoms on the benzofuran ring or its substituents can dramatically increase anticancer efficacy.[1][2] This enhanced activity is attributed to the ability of bromine to form halogen bonds, which can improve the binding affinity of the compound to its biological targets.[1]
Mechanisms of Action
Brominated benzofurans exert their anticancer effects through multiple mechanisms, including:
-
Induction of Apoptosis: A primary mechanism by which these compounds induce cell death is through the activation of the apoptotic cascade. Studies have shown that brominated benzofurans can increase the activity of key executioner caspases, such as caspase-3 and caspase-7, leading to programmed cell death.[2][4][5] The apoptotic process is further evidenced by the cleavage of poly (ADP-ribose) polymerase (PARP) and changes in the expression of Bcl-2 family proteins, with an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins like Bcl-2.[5][6][7]
-
Cell Cycle Arrest: Several brominated benzofuran derivatives have been shown to arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation. A notable example is the induction of G2/M phase arrest, which prevents cells from entering mitosis.[8] This is often associated with the modulation of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
-
Inhibition of Key Signaling Pathways: Brominated benzofurans have been found to interfere with crucial signaling pathways that are often dysregulated in cancer. These include:
-
HIF-1 Pathway: The Hypoxia-Inducible Factor 1 (HIF-1) pathway is critical for tumor survival and angiogenesis. Certain brominated benzofuran derivatives have been designed to inhibit this pathway, demonstrating a potential therapeutic strategy for p53-independent malignant cancers.[1]
-
AKT Signaling Pathway: The serine-threonine kinase AKT is a central node in a signaling pathway that promotes cell survival and proliferation. Inactivation of the AKT signaling pathway has been observed in cancer cells treated with brominated benzofurans.[1]
-
NF-κB and MAPK Pathways: The NF-κB and MAPK signaling pathways are key regulators of inflammation and cell survival. Some benzofuran derivatives have been shown to exert their anti-inflammatory and anticancer effects by inhibiting these pathways.[9]
-
Quantitative Data on Anticancer Activity
The cytotoxic effects of various brominated benzofuran derivatives have been quantified using the half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of selected brominated benzofurans against a panel of human cancer cell lines.
| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 (3-bromomethyl derivative) | K562 (Leukemia) | 5 | [1] |
| HL60 (Leukemia) | 0.1 | [1] | |
| Compound VIII | K562 (Leukemia) | 5.0 | [2] |
| HL-60 (Leukemia) | 0.1 | [2] | |
| Compound 1c | K562 (Leukemia) | ~20-85 | [2] |
| HeLa (Cervical Carcinoma) | ~20-85 | [2] | |
| MOLT-4 (Leukemia) | 180 | [2] | |
| Compound 1e | K562 (Leukemia) | ~20-85 | [2] |
| HeLa (Cervical Carcinoma) | ~20-85 | [2] | |
| MOLT-4 (Leukemia) | ~20-85 | [2] | |
| Compound 2d | K562 (Leukemia) | ~20-85 | [2] |
| HeLa (Cervical Carcinoma) | ~20-85 | [2] | |
| MOLT-4 (Leukemia) | ~20-85 | [2] | |
| Compound 3a | K562 (Leukemia) | ~20-85 | [2] |
| HeLa (Cervical Carcinoma) | ~20-85 | [2] | |
| MOLT-4 (Leukemia) | ~20-85 | [2] | |
| Compound 3d | K562 (Leukemia) | ~20-85 | [2] |
| HeLa (Cervical Carcinoma) | ~20-85 | [2] | |
| MOLT-4 (Leukemia) | ~20-85 | [2] | |
| Bromo derivative 14c | HCT116 (Colon Cancer) | 3.27 | [9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of the biological activity of brominated benzofurans.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding:
-
Cancer cells are seeded in a 96-well plate at a density of approximately 1 x 10⁴ cells/well.
-
The plate is incubated overnight to allow the cells to adhere to the well surface.
-
-
Compound Treatment:
-
Brominated benzofuran derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
The stock solutions are serially diluted to various concentrations in the cell culture medium.
-
The medium in the wells is replaced with the medium containing the test compounds, and the plate is incubated for a specified period (e.g., 48 hours).
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well.
-
The plate is incubated for an additional 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals, resulting in a purple solution.
-
-
Absorbance Measurement and Data Analysis:
-
The absorbance of the purple solution is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value is determined from the dose-response curve.
-
Apoptosis Induction: Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.
-
Cell Seeding and Treatment:
-
Cancer cells (e.g., 20 x 10³ K562 cells) are seeded in each well of a 96-well plate.
-
The cells are grown for 24 hours before treatment.
-
The test compounds are added to the cell culture at a predetermined concentration (e.g., 5 x IC50). A positive control (e.g., staurosporine) and a negative control (vehicle) are included.
-
The plate is incubated for a specified period (e.g., 18 hours).[2][4]
-
-
Caspase Activity Measurement:
-
A pro-fluorescent caspase-3/7 substrate is added to each well.
-
The plate is incubated to allow for the cleavage of the substrate by active caspases, which generates a fluorescent signal.
-
The fluorescence is measured using a microplate reader.
-
-
Data Analysis:
-
The caspase activity is expressed as a fold increase relative to the untreated control.
-
Cell Cycle Analysis: Flow Cytometry with Propidium Iodide Staining
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting:
-
Cancer cells are treated with the brominated benzofuran derivative for a specific duration (e.g., 24 hours).
-
The cells are harvested by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
-
Fixation:
-
The harvested cells are washed with ice-cold phosphate-buffered saline (PBS).
-
The cells are fixed by slowly adding them to ice-cold 70% ethanol while vortexing gently.
-
The fixed cells are stored at -20°C for at least 2 hours.
-
-
Staining:
-
The fixed cells are centrifuged and washed with PBS.
-
The cell pellet is resuspended in a staining solution containing propidium iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA).
-
The cells are incubated in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
The DNA content of the stained cells is analyzed using a flow cytometer.
-
The data is used to generate a histogram showing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Signaling Pathway Analysis: Western Blotting for Phosphorylated AKT
Western blotting is used to detect and quantify the levels of specific proteins, such as phosphorylated (activated) AKT, to assess the impact of the compounds on signaling pathways.
-
Cell Lysis and Protein Quantification:
-
Cells are treated with the brominated benzofuran derivative.
-
The cells are washed with ice-cold PBS and then lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of AKT (p-AKT).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection and Analysis:
-
A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system.
-
The membrane can be stripped and re-probed with an antibody for total AKT to normalize the p-AKT signal.
-
The band intensities are quantified to determine the relative levels of p-AKT.
-
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by brominated benzofurans.
Caption: HIF-1 signaling pathway and the inhibitory effect of brominated benzofurans.
Caption: AKT signaling pathway and the inhibitory effect of brominated benzofurans.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BL-038, a Benzofuran Derivative, Induces Cell Apoptosis in Human Chondrosarcoma Cells through Reactive Oxygen Species/Mitochondrial Dysfunction and the Caspases Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines [frontiersin.org]
- 8. [Induction of G2 /M phase arrest and apoptosis of MCF-7 cells by novel benzofuran lignan via suppressing cell cycle proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide to 7-Bromobenzofuran-2-carboxylic acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromobenzofuran-2-carboxylic acid is a halogenated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry. Its rigid benzofuran core, substituted with a bromine atom and a carboxylic acid group, provides a versatile scaffold for the synthesis of novel therapeutic agents. This technical guide details the synthesis, physicochemical properties, and significant biological applications of this compound, with a particular focus on its role in the development of inhibitors for lymphoid tyrosine phosphatase (LYP), a critical regulator in autoimmune diseases and oncology.
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules with diverse biological activities, including anticancer, antifungal, and anti-inflammatory properties. The introduction of a bromine atom at the 7-position and a carboxylic acid at the 2-position of the benzofuran ring system endows this compound with unique chemical reactivity and potential for specific biological interactions. This compound serves as a key intermediate in the synthesis of complex pharmaceutical molecules, where the bromine atom can be functionalized through various cross-coupling reactions, and the carboxylic acid provides a handle for amide bond formation or serves as a crucial pharmacophoric element.[1]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its application in chemical synthesis and drug design. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 550998-59-9 | [1][2] |
| Molecular Formula | C₉H₅BrO₃ | [1][2] |
| Molecular Weight | 241.04 g/mol | [1][2] |
| Boiling Point | 370.9°C at 760 mmHg | [1] |
| Storage | 2-8°C, dry seal | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process, beginning with the formation of the 7-bromobenzofuran core, followed by carboxylation at the 2-position.
Synthesis of 7-Bromobenzofuran
A common route to 7-bromobenzofuran involves a two-step process starting from o-bromophenol.
-
Step 1: Synthesis of 1-Bromo-2'-(2,2-dimethoxyethyl)benzene In a suitable reaction vessel, o-bromophenol is reacted with 2-bromo-1,1-dimethoxyethane or 2-chloro-1,1-dimethoxyethane in a solvent such as DMF. The reaction is carried out in the presence of a base, like potassium carbonate, at a temperature ranging from 25 to 153°C for 4 to 36 hours. The product, 1-bromo-2'-(2,2-dimethoxyethyl)benzene, is then isolated.
-
Step 2: Cyclization to 7-Bromobenzofuran The intermediate from Step 1 is subjected to an acid-catalyzed cyclization. This is typically achieved by heating the compound in the presence of an acid, such as polyphosphoric acid, in a high-boiling solvent like xylene. The reaction mixture is refluxed for several hours. After cooling, the organic layer is separated, washed, dried, and the solvent is removed. The crude 7-bromobenzofuran is then purified by distillation.
Carboxylation of 7-Bromobenzofuran
The introduction of the carboxylic acid group at the 2-position of 7-bromobenzofuran can be accomplished via lithiation followed by quenching with carbon dioxide.
-
Step 3: Carboxylation 7-Bromobenzofuran is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (typically -78°C) under an inert atmosphere (e.g., argon or nitrogen). A strong organolithium base, such as n-butyllithium, is added dropwise to effect lithiation at the 2-position. The reaction mixture is stirred at this temperature for a period to ensure complete lithiation. Gaseous carbon dioxide (or solid dry ice) is then introduced into the reaction mixture. The reaction is allowed to warm to room temperature. An acidic workup (e.g., with dilute HCl) is then performed to protonate the carboxylate salt, yielding this compound. The product can then be purified by recrystallization.
Spectral Data (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the carboxylic acid proton. The protons on the benzofuran ring system will exhibit characteristic coupling patterns.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| -COOH | > 10 | broad singlet |
| H-3 | ~7.5 | singlet |
| Aromatic-H | 7.2 - 7.8 | multiplet |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show distinct signals for the carboxylic acid carbon, the carbons of the benzofuran core, and the carbon bearing the bromine atom.
| Carbon | Predicted Chemical Shift (ppm) |
| -COOH | 160 - 170 |
| C-Br | 110 - 120 |
| Other Aromatic/Heterocyclic C | 110 - 155 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500 - 3300 | Very broad |
| C=O (Carboxylic Acid) | 1680 - 1710 | Strong, sharp |
| C-O (Carboxylic Acid) | 1210 - 1320 | Strong |
| C-Br | 500 - 600 |
Mass Spectrometry (MS) (Predicted)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Predicted Fragment |
| 240/242 | [M]⁺ (Molecular ion, bromine isotope pattern) |
| 223/225 | [M-OH]⁺ |
| 195/197 | [M-COOH]⁺ |
| 116 | [M-Br-CO]⁺ |
Application in Drug Development: Inhibition of Lymphoid Tyrosine Phosphatase (LYP)
A significant application of this compound in drug discovery is as a scaffold for the development of inhibitors of Lymphoid Tyrosine Phosphatase (LYP), also known as PTPN22.[3]
The Role of LYP in T-Cell Receptor (TCR) Signaling
LYP is a key negative regulator of the T-cell receptor (TCR) signaling pathway.[3] Upon engagement of the TCR with an antigen-presenting cell, a signaling cascade is initiated, leading to T-cell activation, proliferation, and cytokine release. Key kinases in this pathway, such as Lck and ZAP-70, become phosphorylated and activated. LYP acts as a brake on this process by dephosphorylating these activated kinases, thus dampening the T-cell response.
Genetic variations in the PTPN22 gene that lead to a gain-of-function of LYP are associated with an increased risk of several autoimmune diseases, including type 1 diabetes and rheumatoid arthritis. Conversely, inhibiting LYP can enhance T-cell activation, which is a promising strategy for cancer immunotherapy.[3]
Benzofuran-2-carboxylic Acids as LYP Inhibitors
The benzofuran-2-carboxylic acid scaffold has been identified as a potent phosphotyrosine (pTyr) mimic, enabling it to bind to the active site of phosphatases like LYP.[3] Derivatives of this scaffold have been synthesized and shown to be effective inhibitors of LYP. For instance, certain derivatives have demonstrated reversible inhibition of LYP with Ki values in the low micromolar range (e.g., Ki = 0.93 µM and 1.34 µM for compounds D34 and D14, respectively).[3] These inhibitors have been shown to regulate TCR signaling by specifically targeting LYP.
Implications for Cancer Immunotherapy
By inhibiting LYP, derivatives of this compound can enhance T-cell responses against cancer cells. Studies have shown that these inhibitors can significantly suppress tumor growth in preclinical models by boosting antitumor immunity. This includes the activation of T-cells and the inhibition of M2 macrophage polarization, which is a pro-tumorigenic phenotype.[3]
Conclusion
This compound is a pivotal chemical entity with significant potential in drug discovery and development. Its straightforward synthesis and versatile chemical handles make it an attractive starting point for the creation of diverse chemical libraries. The demonstrated efficacy of its derivatives as inhibitors of lymphoid tyrosine phosphatase highlights its importance in the development of novel therapeutics for autoimmune diseases and cancer. Further exploration of the structure-activity relationships of derivatives of this compound is warranted to develop more potent and selective drug candidates.
References
An In-depth Technical Guide on the Solubility of 7-Bromobenzofuran-2-carboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 7-Bromobenzofuran-2-carboxylic acid in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide focuses on predicting its solubility based on the known properties of the parent molecule, benzofuran-2-carboxylic acid, and the structural effects of bromine substitution. Furthermore, detailed experimental protocols for determining the solubility of such compounds are provided to enable researchers to generate precise quantitative data.
Predicted Solubility Profile
This compound is a halogenated derivative of benzofuran-2-carboxylic acid. The solubility of an organic compound is primarily governed by its polarity, hydrogen bonding capability, and the intermolecular forces it can establish with the solvent.
The parent compound, benzofuran-2-carboxylic acid, is known to be soluble in a range of polar organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO), as well as less polar solvents like chloroform, dichloromethane, and ethyl acetate[1][2]. This solubility is attributed to the presence of the polar carboxylic acid group, which can engage in hydrogen bonding, and the aromatic benzofuran ring, which allows for van der Waals interactions.
The introduction of a bromine atom at the 7-position of the benzofuran ring is expected to influence the solubility profile. Bromine is an electronegative but also a large and polarizable atom. Its presence can have two opposing effects:
-
Increase in Lipophilicity: The bromo-substituent increases the overall molecular weight and surface area of the molecule, leading to stronger van der Waals forces and potentially increasing its solubility in non-polar organic solvents.
-
Polarity and Dipole Moment: The carbon-bromine bond introduces a dipole moment, which could slightly increase the overall polarity of the molecule, potentially favoring solubility in polar aprotic solvents.
Considering these factors, it is anticipated that this compound will exhibit good solubility in a range of common organic solvents, similar to its parent compound. The following table summarizes the predicted qualitative solubility.
Data Presentation: Predicted Qualitative Solubility
| Solvent | Predicted Solubility | Rationale |
| Polar Protic Solvents | ||
| Methanol | Soluble | The carboxylic acid group can form strong hydrogen bonds with methanol. |
| Ethanol | Soluble | Similar to methanol, ethanol is a good hydrogen bond donor and acceptor. |
| Polar Aprotic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | DMSO is a strong hydrogen bond acceptor and can effectively solvate the carboxylic acid. |
| Acetone | Soluble | The carbonyl group of acetone can act as a hydrogen bond acceptor. |
| Ethyl Acetate | Soluble | Acts as a hydrogen bond acceptor and has a moderate polarity suitable for the overall molecule. |
| Non-Polar/Slightly Polar Solvents | ||
| Dichloromethane | Soluble | Capable of dissolving moderately polar compounds. |
| Chloroform | Soluble | Similar to dichloromethane, it can solvate the aromatic and halogenated parts of the molecule. |
| Hexane | Sparingly Soluble to Insoluble | The high polarity of the carboxylic acid group will likely limit solubility in non-polar alkanes. |
| Toluene | Sparingly Soluble | The aromatic nature of toluene might offer some interaction with the benzofuran ring, but the carboxylic acid will limit solubility. |
Experimental Protocols
To obtain precise quantitative solubility data for this compound, a standardized experimental protocol should be followed. The most common and reliable method is the isothermal shake-flask method .
Objective:
To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed glass tubes
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
Procedure:
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound and place it into a scintillation vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be required to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the solution.
-
Filter the collected supernatant through a chemically compatible syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
-
Quantification:
-
Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations of the compound in the same solvent.
-
-
Data Analysis:
-
Calculate the concentration of the undiluted saturated solution based on the dilution factor.
-
The solubility is typically expressed in mg/mL or mol/L.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Mandatory Visualization
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.
Caption: Workflow for the isothermal shake-flask solubility determination method.
References
The Enigmatic Presence of Brominated Benzofurans in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brominated benzofurans represent a fascinating and underexplored class of naturally occurring heterocyclic compounds. Exhibiting a diverse array of biological activities, from potent anticancer to antimicrobial properties, these molecules have captured the attention of the scientific community. Their natural origins, primarily within marine ecosystems, suggest unique biosynthetic adaptations to halogen-rich environments. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of brominated benzofurans, detailing their sources, available quantitative data, and methodologies for their study. While specific data for brominated benzofurans remain scarce, this guide draws parallels from closely related brominated aromatic compounds to provide a robust framework for future research and drug discovery endeavors.
Natural Sources of Brominated Aromatic Compounds
Brominated aromatic compounds, including phenols and alkaloids which share structural similarities with benzofurans, are predominantly found in marine organisms. These organisms have evolved enzymatic machinery to incorporate bromine from seawater into their secondary metabolites.
-
Marine Sponges: Sponges of the order Verongida, particularly species from the genus Aplysina (formerly Verongia), are prolific producers of brominated tyrosine derivatives.[1] While direct evidence for brominated benzofurans is limited, the presence of a diverse array of brominated alkaloids in these sponges suggests they are a promising source for future discovery.[2] Sponges such as Aplysina cavernicola and Ianthella basta are known to have significant bromine content within their skeletal structures.[3]
-
Marine Algae: Red algae (Rhodophyta) are well-documented producers of brominated phenols.[4][5] For instance, Ceramium tenuicorne has been shown to produce 2,4,6-tribromophenol.[6] The enzymatic apparatus for bromination in algae suggests the potential for the biosynthesis of a wider range of brominated aromatic compounds, including benzofurans.
-
Marine Bacteria: Certain marine bacteria have been identified as producers of polybrominated aromatic compounds, including bromophenols and bromopyrroles.[6] This discovery points to a microbial origin for some of the brominated compounds found in larger marine organisms, either through symbiosis or as part of the food chain. The biosynthetic pathways elucidated in these bacteria provide a valuable model for understanding the formation of these compounds.[6]
-
Terrestrial Plants: While less common than in marine environments, some terrestrial plants have been found to produce benzofuran derivatives, though typically not brominated. For example, species from the family Moraceae are known to produce 2-arylbenzofurans.[7]
Quantitative Data on Brominated Aromatic Compounds
Quantitative data specifically for naturally occurring brominated benzofurans is currently not well-documented in the literature. However, data on related brominated compounds in marine organisms provide a valuable reference point for estimating potential yields and concentrations.
| Organism | Compound Class | Compound | Concentration/Yield | Source |
| Marine Sponges | ||||
| Aplysina cavernicola | Total Bromine | - | 1.8 ± 0.2 % of dry weight (in skeleton) | [3] |
| Ianthella basta | Total Bromine | - | 1.1 ± 0.1 % of dry weight (in skeleton) | [3] |
| Marine Algae | ||||
| Ceramium tenuicorne | Brominated Phenol | 2,4,6-Tribromophenol | Increased production under stress (e.g., herbivory, high light, salinity) | [6] |
| Various Red Algae | Brominated Phenols | Various | Can have high concentrations of certain bromophenols | [4] |
Experimental Protocols
General Workflow for Isolation and Purification
The isolation of brominated benzofurans from marine organisms typically involves a multi-step process designed to extract, fractionate, and purify these compounds from a complex biological matrix.
Figure 1. General workflow for the isolation of brominated benzofurans.
Detailed Methodologies (Adapted from Related Compounds)
3.2.1. Extraction
-
Sample Preparation: Lyophilize (freeze-dry) the collected marine organism (e.g., sponge or alga) to remove water. Grind the dried material into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: Macerate the powdered material with a mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂) (typically 1:1 or 2:1 v/v) at room temperature. Repeat the extraction process three times to ensure exhaustive extraction of metabolites.
-
Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
3.2.2. Fractionation
-
Liquid-Liquid Partitioning: Suspend the crude extract in a mixture of water and a non-polar solvent (e.g., n-hexane). Separate the layers. Sequentially partition the aqueous layer with solvents of increasing polarity, such as ethyl acetate (EtOAc) and n-butanol (BuOH). This will separate the compounds based on their polarity. Brominated benzofurans are expected to be in the less polar fractions (hexane and EtOAc).
-
Column Chromatography: Subject the fraction containing the compounds of interest to column chromatography.
-
Silica Gel Chromatography: Use a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, to separate the compounds.
-
Size-Exclusion Chromatography (Sephadex LH-20): Use a solvent such as methanol to separate compounds based on their molecular size.
-
3.2.3. Purification
-
High-Performance Liquid Chromatography (HPLC): The fractions obtained from column chromatography are further purified using preparative HPLC. A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile (ACN) or methanol, often with a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%) to improve peak shape, is typically employed.
-
Detection: A photodiode array (PDA) detector is used to monitor the elution of compounds, and fractions corresponding to individual peaks are collected.
-
3.2.4. Structure Elucidation
The structure of the purified compounds is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key indicator of the presence and number of bromine atoms in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the chemical structure, including the position of the bromine atoms on the benzofuran skeleton.
Biosynthesis of Brominated Aromatic Compounds
The precise biosynthetic pathway for brominated benzofurans in marine organisms has not yet been fully elucidated. However, studies on the biosynthesis of other brominated aromatic compounds in marine bacteria provide a strong hypothetical framework. The key enzymes in these pathways are halogenases, which catalyze the incorporation of bromine into organic molecules.
Proposed Biosynthetic Pathway
The biosynthesis of brominated aromatic compounds is believed to start from common metabolic precursors, followed by enzymatic bromination and subsequent modifications.
Figure 2. Proposed biosynthetic pathway for brominated benzofurans.
Key Enzymatic Step: Bromination
The crucial step in the biosynthesis of these compounds is the halogenation reaction catalyzed by halogenase enzymes. In marine bacteria, flavin-dependent halogenases have been identified that catalyze the bromination of aromatic precursors.[6] These enzymes utilize bromide ions from the environment, oxidize them, and incorporate them into the aromatic ring. It is highly probable that similar enzymatic systems are responsible for the biosynthesis of brominated benzofurans in marine invertebrates and algae.
Conclusion and Future Directions
The natural occurrence of brominated benzofurans presents a promising frontier in natural product chemistry and drug discovery. While our current understanding is limited, the methodologies and biosynthetic insights gained from the study of related brominated aromatic compounds provide a solid foundation for future research.
Key areas for future investigation include:
-
Targeted Isolation: Utilizing modern analytical techniques such as metabolomics and genomic mining to specifically target and isolate novel brominated benzofurans from diverse marine sources.
-
Quantitative Analysis: Developing and applying sensitive analytical methods to quantify the concentration of brominated benzofurans in various organisms and to understand the ecological factors that influence their production.
-
Biosynthetic Pathway Elucidation: Identifying and characterizing the specific genes and enzymes involved in the biosynthesis of brominated benzofurans. This will not only enhance our fundamental understanding but also open up possibilities for synthetic biology approaches to produce these valuable compounds.
-
Pharmacological Evaluation: Systematically screening both known and newly discovered brominated benzofurans for a wide range of biological activities to unlock their full therapeutic potential.
By addressing these research gaps, the scientific community can begin to fully harness the potential of this enigmatic class of natural products for the development of new medicines and other valuable applications.
References
- 1. Biosynthesis of polybrominated aromatic organic compounds by marine bacteria [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis of polybrominated aromatic organic compounds by marine bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of polybrominated aromatic organic compounds by marine bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Bromobenzofuran-2-carboxylic Acid Derivatives: A Technical Guide to Their Synthesis, Biological Significance, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis, biological activities, and therapeutic significance of 7-bromobenzofuran-2-carboxylic acid and its derivatives. This class of compounds has emerged as a promising scaffold in medicinal chemistry, demonstrating a wide range of pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties. This document provides a comprehensive overview of the current state of research, including detailed experimental protocols and a summary of key quantitative data to facilitate further investigation and drug development efforts.
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds widely distributed in nature and are known for their diverse pharmacological activities. The introduction of a bromine atom at the 7-position of the benzofuran-2-carboxylic acid core has been shown to significantly influence the biological properties of these molecules, often enhancing their potency and selectivity. This guide focuses specifically on these 7-bromo derivatives, highlighting their potential as lead compounds in the development of novel therapeutics.
Synthesis of this compound and Its Derivatives
The synthesis of the core scaffold, this compound, can be achieved through a multi-step process. A plausible synthetic route involves the initial preparation of 7-bromobenzofuran followed by carboxylation at the 2-position.
Synthesis of 7-Bromobenzofuran
A two-step process is typically employed for the synthesis of 7-bromobenzofuran.[1]
Step 1: Synthesis of 1-Bromo-2'-(2,2-dimethoxyethyl)benzene
This step involves the reaction of ortho-bromophenol with 2-bromo-1,1-dimethoxyethane or 2-chloro-1,1-dimethoxyethane in a suitable solvent under basic conditions.[1]
Step 2: Cyclization to 7-Bromobenzofuran
The intermediate, 1-bromo-2'-(2,2-dimethoxyethyl)benzene, undergoes an acid-catalyzed cyclization reaction to yield 7-bromobenzofuran.[1]
Synthesis of this compound
Further derivatization of the carboxylic acid group can be achieved through standard organic chemistry techniques, such as esterification or amidation, to produce a library of this compound derivatives for biological screening.
Biological Activities and Significance
Derivatives of this compound have demonstrated significant potential in several therapeutic areas, most notably in oncology and infectious diseases.
Anticancer Activity
Numerous studies have highlighted the cytotoxic effects of brominated benzofuran derivatives against various cancer cell lines. The presence of the bromine atom is often associated with increased potency.
Mechanism of Action: The anticancer activity of these derivatives is believed to be multifactorial. Some compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is often mediated through the activation of caspases, key enzymes in the apoptotic cascade. For instance, certain benzofuran derivatives have been observed to increase the activity of caspases 3 and 7.[2][3] Furthermore, some derivatives may exert their effects by inhibiting critical signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB and MAPK pathways.[4][5][6]
Quantitative Data:
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Brominated Benzofuran Derivative | K562 (Leukemia) | < 50 | [2] |
| Brominated Benzofuran Derivative | MOLT-4 (Leukemia) | < 50 | [2] |
| Brominated Benzofuran Derivative | HeLa (Cervical Carcinoma) | < 50 | [2] |
Antimicrobial Activity
Halogenated benzofuran derivatives have also been investigated for their antimicrobial properties, showing activity against both bacteria and fungi. The introduction of a bromine atom can enhance the antimicrobial efficacy of the benzofuran scaffold.
Quantitative Data:
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Halogenated 3-benzofurancarboxylic acid derivative (III) | Candida albicans | 100 | [4] |
| Halogenated 3-benzofurancarboxylic acid derivative (VI) | Candida albicans | 100 | [4] |
| Halogenated 3-benzofurancarboxylic acid derivative (III) | Candida parapsilosis | 100 | [4] |
| Halogenated 3-benzofurancarboxylic acid derivative (VI) | Candida parapsilosis | 100 | [4] |
| Halogenated 3-benzofurancarboxylic acid derivative (III) | Gram-positive bacteria | 50 - 200 | [4] |
| Halogenated 3-benzofurancarboxylic acid derivative (IV) | Gram-positive bacteria | 50 - 200 | [4] |
| Halogenated 3-benzofurancarboxylic acid derivative (VI) | Gram-positive bacteria | 50 - 200 | [4] |
Experimental Protocols
Synthesis of 7-Bromobenzofuran
Protocol 1: Synthesis of 7-Bromobenzofuran [1]
-
Step 1: Synthesis of 1-bromo-2'-(2,2-dimethoxy-ethyl)benzene: In a suitable solvent, ortho-bromophenol is reacted with 2-bromoacetaldehyde dimethyl acetal or 2-chloroacetaldehyde dimethyl acetal in the presence of a base. The reaction mixture is heated for several hours.
-
Step 2: Cyclization to 7-bromobenzofuran: The product from Step 1 is subjected to an acid-catalyzed cyclization in a suitable solvent with heating to yield 7-bromobenzofuran, which is then purified.
Biological Assays
Protocol 2: MTT Assay for Cytotoxicity Screening [7][8][9]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a control and determine the IC50 value.
Protocol 3: Caspase-3/7 Activity Assay [3][10][11][12]
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compounds at a desired concentration (e.g., 5 x IC50) for 18-48 hours.
-
Reagent Addition: Add a pro-fluorescent or luminogenic caspase-3/7 substrate to each well.
-
Incubation: Incubate the plate at room temperature to allow for cleavage of the substrate by active caspases.
-
Measurement: Measure the resulting fluorescence or luminescence using a microplate reader.
-
Data Analysis: The signal is proportional to the caspase-3/7 activity.
Signaling Pathways and Logical Relationships
The biological effects of this compound derivatives are often linked to their ability to modulate key cellular signaling pathways.
Conclusion
This compound derivatives represent a versatile and promising class of compounds with significant potential for the development of new therapeutic agents. Their demonstrated anticancer and antimicrobial activities, coupled with the potential for diverse chemical modifications, make them an attractive scaffold for further investigation. The detailed synthetic approaches, biological data, and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the advancement of these compounds towards clinical applications. Further studies are warranted to fully elucidate their mechanisms of action and to optimize their pharmacological profiles.
References
- 1. CN103724305A - Preparation method of 7-bromobenzofuran - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. A novel benzofuran derivative, ACDB, induces apoptosis of human chondrosarcoma cells through mitochondrial dysfunction and endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT (Assay protocol [protocols.io]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. excli.de [excli.de]
- 12. scienceopen.com [scienceopen.com]
Methodological & Application
Application Notes and Protocols: Synthesis and Biological Activity of 7-Bromobenzofuran-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 7-Bromobenzofuran-2-carboxylic acid and its derivatives, compounds of significant interest in medicinal chemistry. The protocols detailed below are intended for laboratory use by qualified personnel. Furthermore, this document summarizes the quantitative data on the biological activities of these compounds and visualizes the key signaling pathways they modulate.
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules. The incorporation of a bromine atom and a carboxylic acid moiety at specific positions of the benzofuran scaffold can significantly influence their pharmacokinetic and pharmacodynamic properties. Notably, this compound derivatives have emerged as promising candidates in drug discovery, exhibiting potent anticancer and antifungal activities. This document outlines detailed protocols for their synthesis and presents their biological activities.
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step process, commencing with the preparation of the key intermediate, 7-bromobenzofuran.
Protocol 1: Synthesis of 7-Bromobenzofuran
This protocol is adapted from a patented two-step method starting from ortho-bromophenol.[1]
Step 1: Synthesis of 1-Bromo-2'-(2,2-dimethoxyethyl)benzene
-
In a suitable reaction vessel, dissolve ortho-bromophenol and 2-bromo-1,1-dimethoxyethane (or 2-chloro-1,1-dimethoxyethane) in a suitable solvent such as dimethylformamide (DMF).
-
Add a base, for example, potassium carbonate, to the mixture.
-
Heat the reaction mixture at a temperature ranging from 25 to 153 °C for 4 to 36 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and perform an aqueous work-up.
-
Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-bromo-2'-(2,2-dimethoxyethyl)benzene.
Step 2: Cyclization to 7-Bromobenzofuran
-
Dissolve the crude 1-bromo-2'-(2,2-dimethoxyethyl)benzene in a solvent such as chlorobenzene.
-
Add a strong acid, for instance, polyphosphoric acid or phosphoric acid.
-
Heat the mixture to reflux (approximately 40 to 210 °C) for several hours (typically 12-27 hours), monitoring the reaction by TLC or gas chromatography (GC).[1]
-
After completion, cool the reaction to room temperature.
-
Separate the organic layer and wash it with water and a mild base solution (e.g., 2M sodium hydroxide).
-
Dry the organic phase over anhydrous sodium sulfate and remove the solvent by distillation.
-
Purify the resulting crude 7-bromobenzofuran by vacuum distillation or column chromatography to yield the final product. A yield of 44% has been reported for this step.[1]
Protocol 2: Carboxylation of 7-Bromobenzofuran
This protocol describes a general method for the C-H carboxylation of arenes, which can be adapted for the synthesis of this compound. This method utilizes a potassium salt of a carboxylic acid as a dual-function reagent, acting as both a base and a CO2 source.[2]
-
In a reaction vial, combine 7-bromobenzofuran (1.0 mmol) and potassium triphenylacetate (1.1 equiv) in anhydrous N,N-dimethylformamide (DMF) (0.2 M).
-
Heat the mixture at 50 °C for 16 hours.
-
Monitor the formation of the carboxylate salt by an appropriate method (e.g., LC-MS).
-
Upon completion, the product can be isolated as the potassium salt or acidified to yield the carboxylic acid.
-
For acidification, carefully add a dilute acid (e.g., 1M HCl) to the reaction mixture until the pH is acidic.
-
The precipitated this compound can then be collected by filtration, washed with cold water, and dried.
Alternative Synthetic Route: Perkin Rearrangement
An alternative approach to benzofuran-2-carboxylic acids is through the Perkin rearrangement of 3-halocoumarins.[3] A microwave-assisted variation of this reaction has been shown to dramatically reduce reaction times from hours to minutes.[3]
Workflow for Perkin Rearrangement:
Caption: Perkin rearrangement workflow for synthesis.
Biological Activities of Brominated Benzofuran-2-Carboxylic Acid Derivatives
Derivatives of this compound have demonstrated significant potential as both anticancer and antifungal agents. The presence of the bromine atom often enhances the biological activity of these compounds.[4]
Anticancer Activity
Halogenated benzofuran derivatives have shown a significant increase in anticancer activities.[5] Several studies have reported the cytotoxic effects of brominated benzofuran-2-carboxylic acid derivatives against various human cancer cell lines.
Table 1: In Vitro Anticancer Activity of Selected Brominated Benzofuran Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Methyl 7-acetyl-3-(bromomethyl)-5,6-dimethoxybenzofuran-2-carboxylate | - | - | [4] |
| 5-(4-bromo-N-(4-bromobenzyl) phenylsulfonamido)-3-methyl-N-(1-methylpiperidin-4-yl) benzofuran-2-carboxamide | - | - | [5] |
| 5-Bromobenzofuran-based derivative 9e | MDA-MB-231 (Breast) | 2.52 ± 0.39 | [6] |
| 5-Bromobenzofuran-based derivative 9e | MCF-7 (Breast) | 14.91 ± 1.04 | [6] |
| Benzofuran derivative with bromomethyl at C3 | K562 (Leukemia) | 5 | [5] |
| Benzofuran derivative with bromomethyl at C3 | HL60 (Leukemia) | 0.1 | [5] |
Note: The table includes data for various brominated benzofuran derivatives to illustrate the potential of this class of compounds.
The anticancer mechanism of these compounds is often linked to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the NF-κB and mTOR pathways.[7]
NF-κB Signaling Pathway Inhibition:
Caption: Inhibition of the NF-κB signaling pathway.
mTOR Signaling Pathway Inhibition:
Caption: Inhibition of the mTOR signaling pathway.
Antifungal Activity
Benzofuran derivatives have also been identified as potent antifungal agents. Their mechanism of action is often attributed to the disruption of fungal cell membrane integrity and homeostasis, particularly calcium homeostasis.
Table 2: In Vitro Antifungal Activity of Selected Brominated Benzofuran Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Methyl 7-acetyl-5-bromo-3-(bromomethyl)-6-hydroxy-1-benzofuran-2-carboxylate | - | - | [8] |
| Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Candida albicans, Candida parapsilosis | - | [9] |
| 3-(5-Bromo-1-benzofuran-2-yl)-2-(morpholin-4-ylmethyl)[5][10]thiazolo[3,2-a]benzimidazole | - | - | [11] |
Note: The table showcases the antifungal potential of various brominated benzofurans.
The antifungal activity of these compounds is linked to their ability to induce an influx of calcium into the fungal cytoplasm, leading to cellular stress and eventual cell death.[12]
Disruption of Fungal Calcium Homeostasis:
Caption: Disruption of fungal calcium homeostasis.
Conclusion
This compound and its derivatives represent a versatile scaffold for the development of novel therapeutic agents. The synthetic protocols provided herein offer a basis for the laboratory preparation of these compounds. The significant anticancer and antifungal activities, coupled with their defined mechanisms of action, underscore the importance of this class of molecules in modern drug discovery and development. Further investigation into the structure-activity relationships of these derivatives will likely lead to the identification of even more potent and selective drug candidates.
References
- 1. CN103724305A - Preparation method of 7-bromobenzofuran - Google Patents [patents.google.com]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. Benzofuran synthesis [organic-chemistry.org]
- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. flore.unifi.it [flore.unifi.it]
- 7. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 11. Antifungal and anthelmintic activity of novel benzofuran derivatives containing thiazolo benzimidazole nucleus: an in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-Bromobenzofuran-2-carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromobenzofuran-2-carboxylic acid is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its rigid benzofuran core, coupled with the reactive handles of a carboxylic acid and a bromine atom, allows for diverse structural modifications to generate novel bioactive molecules. While direct biological activity data for this compound itself is limited in publicly available research, its utility as a key intermediate is evident in the development of compounds targeting a range of therapeutic areas, including cancer and inflammatory diseases. The bromine atom at the 7-position offers a strategic site for introducing further molecular complexity, for instance, through cross-coupling reactions, which can significantly influence the pharmacological profile of the resulting derivatives. This document provides an overview of the applications of brominated benzofuran-2-carboxylic acid derivatives, with a focus on their synthesis, biological activities, and the experimental protocols used for their evaluation. Although much of the detailed research has been conducted on the isomeric 5-bromobenzofuran-2-carboxylic acid, the principles and applications are highly relevant and adaptable for the 7-bromo analogue.
Synthesis of 7-Bromobenzofuran and its Carboxylic Acid Derivative
A common route to 7-bromobenzofuran involves a two-step process starting from ortho-bromophenol. The first step is the reaction of ortho-bromophenol with 2-bromo-1,1-dimethoxyethane or 2-chloro-1,1-dimethoxyethane in a suitable solvent under basic conditions to yield 1-bromo-2'-(2,2-dimethoxyethyl)benzene. The subsequent step involves an acid-catalyzed cyclization of this intermediate to afford 7-bromobenzofuran.[1] The carboxylic acid at the 2-position can then be introduced through various established methods, such as formylation followed by oxidation.
A general protocol for the synthesis of benzofuran-2-carboxylic acids can also be achieved via a microwave-assisted Perkin rearrangement of 3-halocoumarins in the presence of a base.[2]
Applications in Drug Discovery and Medicinal Chemistry
Derivatives of brominated benzofuran-2-carboxylic acids have shown promise in several therapeutic areas, primarily as anticancer and anti-inflammatory agents. The biological activity is often attributed to the ability of these scaffolds to interact with specific enzymes and signaling pathways.
Anticancer Applications
Benzofuran-2-carboxamides, including brominated derivatives, have been investigated for their anticancer properties.[3][4] These compounds have been shown to exhibit cytotoxic activity against a variety of cancer cell lines. Two key molecular targets that have been identified for brominated benzofuran derivatives are Carbonic Anhydrase IX (CA IX) and Nuclear Factor-kappa B (NF-κB).
Carbonic Anhydrase IX Inhibition:
Certain 5-bromobenzofuran-based carboxylic acid derivatives have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the cancer-related isoform hCA IX.[5] These inhibitors typically feature the bromobenzofuran moiety linked to another aromatic carboxylic acid (like benzoic or hippuric acid) via a ureido linker.[6] The inhibition of CA IX, which is overexpressed in many hypoxic tumors, can disrupt the pH regulation of cancer cells, leading to apoptosis.
NF-κB Pathway Inhibition:
Benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have demonstrated the ability to inhibit the transcriptional activity of NF-κB.[7] The NF-κB signaling pathway is a critical regulator of inflammatory responses and is constitutively active in many cancers, promoting cell proliferation and survival. By inhibiting this pathway, these compounds can induce cancer cell death.
Quantitative Biological Data
The following tables summarize the quantitative biological data for representative brominated benzofuran-2-carboxylic acid derivatives. It is important to note that this data is for 5-bromo derivatives, as specific data for 7-bromo analogues was not available in the reviewed literature.
Table 1: Carbonic Anhydrase IX Inhibitory Activity of 5-Bromobenzofuran Derivatives [5]
| Compound ID | Structure | hCA I Ki (μM) | hCA II Ki (μM) | hCA IX Ki (μM) | hCA XII Ki (μM) |
| 9e | 5-bromobenzofuran linked to meta-benzoic acid via ureido linker | >100 | 37.5 | 0.79 | 2.3 |
| 9f | 5-bromobenzofuran linked to para-benzoic acid via ureido linker | 35.6 | 7.2 | 0.56 | 1.6 |
Table 2: Cytotoxic Activity of Benzofuran-2-carboxylic Acid N-(substituted)phenylamide Derivatives [7]
| Compound ID | ACHN (renal) GI50 (μM) | HCT15 (colon) GI50 (μM) | MM231 (breast) GI50 (μM) | NUGC-3 (gastric) GI50 (μM) | NCI-H23 (lung) GI50 (μM) | PC-3 (prostate) GI50 (μM) |
| 3m | 2.74 | 2.37 | 2.20 | 2.48 | 5.86 | 2.68 |
(Note: The specific structure of compound 3m is a benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide, which is not a bromo-derivative but is part of a study that provides a strong rationale for exploring halogenated analogues.)
Experimental Protocols
Synthesis of Benzofuran-2-Carboxamides (General Procedure)
This protocol describes the conversion of a benzofuran-2-carboxylic acid to its corresponding amide, a common step in the synthesis of bioactive derivatives.[8]
-
Suspend the benzofuran-2-carboxylic acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane).
-
Add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature until the acid is fully converted to the acid chloride (monitor by TLC).
-
In a separate flask, dissolve the desired amine (1.2 equivalents) and a base (e.g., triethylamine, 2 equivalents) in an anhydrous solvent.
-
Slowly add the freshly prepared acid chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Suzuki-Miyaura Cross-Coupling of Bromobenzofurans (General Procedure)
This protocol is applicable for the diversification of bromobenzofuran derivatives at the bromine-substituted position.[9]
-
To a reaction vessel, add the bromobenzofuran derivative (1 equivalent), the boronic acid or ester (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents), and a base (e.g., K2CO3, 2 equivalents).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory activity against different hCA isoforms can be determined using a stopped-flow CO2 hydration assay.
-
The assay measures the inhibition of the CA-catalyzed hydration of CO2.
-
The enzyme and inhibitor are pre-incubated together.
-
The reaction is initiated by the addition of a CO2-saturated solution.
-
The change in pH is monitored over time using a pH indicator.
-
IC50 values are determined from dose-response curves, and Ki values are calculated using the Cheng-Prusoff equation.
Cell Viability Assay (Sulforhodamine B Assay)
This assay is used to determine the cytotoxic effects of the synthesized compounds against cancer cell lines.[7]
-
Plate cancer cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
Fix the cells with trichloroacetic acid.
-
Stain the fixed cells with sulforhodamine B (SRB) dye.
-
Wash away the unbound dye and solubilize the bound dye with a basic solution.
-
Measure the absorbance at a specific wavelength to determine cell density.
-
Calculate the GI50 (concentration required to inhibit cell growth by 50%) from the dose-response curves.
Visualizations
Synthetic Workflow for Bioactive Benzofuran-2-Carboxamides
Caption: Synthetic and screening workflow for this compound derivatives.
Carbonic Anhydrase IX Signaling in Hypoxic Cancer Cells
Caption: Simplified signaling pathway of Carbonic Anhydrase IX in cancer.
NF-κB Signaling Pathway in Cancer
Caption: Overview of the canonical NF-κB signaling pathway in cancer.
References
- 1. CN103724305A - Preparation method of 7-bromobenzofuran - Google Patents [patents.google.com]
- 2. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes: 7-Arylbenzofuran-2-carboxylic Acids as Potent Kinase and Phosphatase Inhibitors
Introduction
Benzofuran-2-carboxylic acid derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] Suzuki coupling reactions provide a powerful and versatile method for the synthesis of 7-arylbenzofuran-2-carboxylic acids from 7-Bromobenzofuran-2-carboxylic acid. These synthesized compounds have shown promise as potent inhibitors of key signaling proteins implicated in cancer and autoimmune diseases, such as Pim-1 kinase and Lymphoid Tyrosine Phosphatase (Lyp).[3][4]
Therapeutic Potential
Pim-1 Kinase Inhibition: Pim-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, cell survival, and drug resistance.[5][6] Its overexpression is associated with numerous cancers.[7][8] Novel benzofuran-2-carboxylic acids have been identified as potent inhibitors of Pim-1, demonstrating potential as anti-cancer agents.[3] The carboxylic acid and amino groups of these inhibitors form important salt-bridge and hydrogen bond interactions within the Pim-1 binding site.[3]
Lymphoid Tyrosine Phosphatase (Lyp/PTPN22) Inhibition: Lyp, encoded by the PTPN22 gene, is a critical negative regulator of T-cell receptor (TCR) signaling.[3][9] Dysregulation of Lyp activity is linked to various autoimmune diseases.[10] Benzofuran-2-carboxylic acid derivatives have been developed as potent Lyp inhibitors, suggesting their therapeutic utility in the treatment of autoimmune disorders and potentially in cancer immunotherapy by modulating T-cell activation.[4]
Data Presentation
Table 1: Representative Suzuki Coupling Reaction Conditions for Bromobenzofuran Derivatives.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Methyl 5-bromobenzofuran-2-carboxylate | 4-Chlorophenylboronic acid | Pd-complex (0.1) | Cs2CO3 (2) | Toluene | 150 (MW) | 0.42 | 96 |
| 2 | Phenyl 6-bromobenzofuran-2-carboxylate | Arylboronic acid | Pd(PPh3)4 (5) | K3PO4 (2) | 1,4-Dioxane/H2O | 90 | 16 | - |
| 3 | 2-(4-bromophenyl)benzofuran | 4-Methoxyphenylboronic acid | Pd(II)-complex (3) | K2CO3 (2) | EtOH/H2O | 80 | 4 | 91 |
Note: The data presented are based on similar substrates and may require optimization for this compound.[5][10][11]
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a general guideline and may require optimization for specific arylboronic acids. The presence of the free carboxylic acid may necessitate the use of an excess of base or a protection strategy if catalyst inhibition is observed.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%)
-
Base (e.g., K2CO3 or K3PO4, 3-4 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Acidify the mixture with 1M HCl to pH ~2-3 and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Considerations for the Carboxylic Acid Group:
The carboxylate formed under basic conditions can potentially coordinate to the palladium catalyst and inhibit its activity.[12] If low yields or stalled reactions are observed, the following strategies can be considered:
-
Esterification: Protect the carboxylic acid as a methyl or ethyl ester prior to the Suzuki coupling. The ester can be subsequently hydrolyzed to the carboxylic acid.[12]
-
Base Selection: Use of a weaker base or a different base/solvent combination might minimize catalyst inhibition.
Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Simplified Pim-1 signaling pathway and the inhibitory action of 7-arylbenzofuran-2-carboxylic acids.
Caption: Simplified Lyp (PTPN22) signaling pathway in T-cell regulation and its inhibition.
References
- 1. learninglink.oup.com [learninglink.oup.com]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. PTPN22 - Wikipedia [en.wikipedia.org]
- 4. Lupus and Cancer : Johns Hopkins Lupus Center [hopkinslupus.org]
- 5. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 [frontiersin.org]
- 7. PIM1 - Wikipedia [en.wikipedia.org]
- 8. Clinical Significance of Pim-1 in Human Cancers: A Meta-analysis of Association with Prognosis and Clinicopathological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of T Cell Signaling and Immune Responses by PTPN22 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The role of Pim-1 kinases in inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
Application Notes and Protocols: 7-Bromobenzofuran-2-carboxylic acid as a Precursor for Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 7-Bromobenzofuran-2-carboxylic acid as a versatile precursor in the synthesis of novel anticancer agents. The benzofuran scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent cytotoxic activities against a range of cancer cell lines.[1][2][3][4] The introduction of a bromine atom at the 7-position of the benzofuran ring can enhance the anticancer activity of the resulting compounds.[3][4][5]
This document outlines a representative synthetic protocol for the preparation of benzofuran-2-carboxamide derivatives from this compound, summarizes key quantitative data on the anticancer activity of similar compounds, and illustrates the potential mechanism of action through signaling pathway diagrams.
Quantitative Data: Anticancer Activity of Brominated Benzofuran Derivatives
The following table summarizes the in vitro anticancer activity of various brominated benzofuran derivatives against several human cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cancer cells).
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Benzofuran-based Carboxylic Acid | 5-Bromobenzofuran derivative | MDA-MB-231 (Breast) | 2.52 | [6] |
| MCF-7 (Breast) | 14.91 | [6] | ||
| Halogenated Benzofuran | 3-Bromomethyl derivative | K562 (Leukemia) | 5 | [5] |
| HL60 (Leukemia) | 0.1 | [5] | ||
| Benzofuran-2-carboxamide | N-(5-(2-bromobenzyl)thiazole-2-yl) benzofuran-2-carboxamide | HCC (Hepatocellular carcinoma) | Not specified, but inhibits growth and induces apoptosis | [1] |
| 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivative (50g) | HCT-116 (Colon) | 0.87 | [2] | |
| HeLa (Cervical) | 0.73 | [2] | ||
| A549 (Lung) | 0.57 | [2] | ||
| HepG2 (Hepatocellular carcinoma) | 5.74 | [2] |
Experimental Protocols
This section provides a representative, detailed methodology for the synthesis of a 7-Bromobenzofuran-2-carboxamide derivative, a class of compounds that has shown significant anticancer potential.[7][8][9]
Protocol 1: Synthesis of N-Aryl-7-bromobenzofuran-2-carboxamide
This protocol describes a two-step synthesis of an N-aryl-7-bromobenzofuran-2-carboxamide from this compound.
Step 1: Activation of this compound
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol), add oxalyl chloride (1.2 eq) dropwise at 0 °C under a nitrogen atmosphere.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Stir the reaction mixture at room temperature for 2 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 7-bromobenzofuran-2-carbonyl chloride. This is used in the next step without further purification.
Step 2: Amide Coupling
-
Dissolve the crude 7-bromobenzofuran-2-carbonyl chloride in anhydrous DCM (10 mL/mmol).
-
In a separate flask, dissolve the desired aniline derivative (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM (5 mL/mmol).
-
Add the aniline solution dropwise to the acid chloride solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired N-aryl-7-bromobenzofuran-2-carboxamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the methodology for evaluating the anticancer activity of the synthesized compounds.
-
Cell Culture: Culture human cancer cell lines (e.g., MDA-MB-231, HeLa, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized benzofuran derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of cell viability against the compound concentration.
Visualizations
Synthetic Workflow
Caption: Synthetic scheme for N-Aryl-7-bromobenzofuran-2-carboxamide.
Targeted Signaling Pathway
Benzofuran derivatives have been shown to inhibit the NF-κB signaling pathway, which is constitutively active in many cancers and plays a key role in cell survival and proliferation.[7]
Caption: Inhibition of the NF-κB signaling pathway by benzofuran derivatives.
References
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Screening of 7-Bromobenzofuran-2-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential antimicrobial applications of 7-Bromobenzofuran-2-carboxylic acid and its analogs. While direct antimicrobial data for this compound is limited in currently available literature, extensive research on analogous brominated benzofuran structures demonstrates significant promise for this class of compounds in the development of novel antimicrobial agents.
This document summarizes the reported antimicrobial activity of closely related brominated benzofuran derivatives, offering a strong rationale for the screening and development of this compound analogs. Detailed protocols for key antimicrobial assays are provided to facilitate further research and evaluation of these compounds.
Data Presentation: Antimicrobial Activity of Brominated Benzofuran Analogs
The following tables summarize the reported Minimum Inhibitory Concentration (MIC) values for various brominated benzofuran derivatives against a range of bacterial and fungal strains. This data highlights the potential antimicrobial efficacy of the bromobenzofuran scaffold.
Table 1: Antibacterial Activity of Brominated Benzofuran Derivatives
| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Reference |
| Halogenated 3-benzofurancarboxylic acid derivative III | Staphylococcus aureus (NCTC 4163, ATCC 25923, ATCC 6538, ATCC 29213) | 50 - 200 | [1] |
| Staphylococcus epidermidis ATCC 12228 | 50 - 200 | [1] | |
| Bacillus subtilis ATCC 6633 | 50 - 200 | [1] | |
| Bacillus cereus ATCC 11778 | 50 - 200 | [1] | |
| Micrococcus luteus (ATCC 9341, ATCC 10240) | 50 - 200 | [1] | |
| Halogenated 3-benzofurancarboxylic acid derivative IV | Staphylococcus aureus (NCTC 4163, ATCC 25923, ATCC 6538, ATCC 29213) | 50 - 200 | [1] |
| Staphylococcus epidermidis ATCC 12228 | 50 - 200 | [1] | |
| Bacillus subtilis ATCC 6633 | 50 - 200 | [1] | |
| Bacillus cereus ATCC 11778 | 50 - 200 | [1] | |
| Micrococcus luteus (ATCC 9341, ATCC 10240) | 50 - 200 | [1] | |
| Halogenated 3-benzofurancarboxylic acid derivative VI | Staphylococcus aureus (NCTC 4163, ATCC 25923, ATCC 6538, ATCC 29213) | 50 - 200 | [1] |
| Staphylococcus epidermidis ATCC 12228 | 50 - 200 | [1] | |
| Bacillus subtilis ATCC 6633 | 50 - 200 | [1] | |
| Bacillus cereus ATCC 11778 | 50 - 200 | [1] | |
| Micrococcus luteus (ATCC 9341, ATCC 10240) | 50 - 200 | [1] | |
| Benzofuran derivative with bromo substituent | Salmonella typhi | Moderate to Good Activity | [2] |
Table 2: Antifungal Activity of Brominated Benzofuran Derivatives
| Compound/Analog | Fungal Strain | MIC (µg/mL) | Reference |
| Halogenated 3-benzofurancarboxylic acid derivative III | Candida albicans (ATCC 10231, ATCC 90028) | 100 | [1] |
| Candida parapsilosis ATCC 22019 | 100 | [1] | |
| Halogenated 3-benzofurancarboxylic acid derivative VI | Candida albicans (ATCC 10231, ATCC 90028) | 100 | [1] |
| Candida parapsilosis ATCC 22019 | 100 | [1] |
Experimental Protocols
Detailed methodologies for foundational antimicrobial susceptibility testing are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol outlines the procedure for determining the MIC of test compounds against bacteria and yeasts.
Materials:
-
96-well microtiter plates
-
Test compounds (this compound analogs)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.
-
-
Preparation of Inoculum:
-
Culture the microbial strain overnight on an appropriate agar plate.
-
Suspend several colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.
-
Controls:
-
Positive Control: A well containing broth and inoculum without any test compound.
-
Negative Control: A well containing only broth to check for sterility.
-
Solvent Control: A well containing broth, inoculum, and the highest concentration of the solvent used to dissolve the test compound.
-
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
Determination of MIC: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.
Protocol 2: Agar Well Diffusion Assay
This method is used for preliminary screening of antimicrobial activity.
Materials:
-
Petri dishes
-
Appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Bacterial or fungal strains
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Test compounds
-
Positive control antibiotic discs
-
Incubator
Procedure:
-
Preparation of Agar Plates: Prepare and sterilize the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Inoculation:
-
Prepare a microbial suspension adjusted to a 0.5 McFarland standard.
-
Dip a sterile cotton swab into the suspension and streak it evenly over the entire surface of the agar plate to create a lawn of bacteria.
-
-
Well Preparation:
-
Use a sterile cork borer or the wide end of a sterile pipette tip to create wells (6-8 mm in diameter) in the agar.
-
-
Application of Test Compound:
-
Add a known concentration of the test compound solution (e.g., 50-100 µL) into each well.
-
Place a standard antibiotic disc as a positive control.
-
-
Incubation: Incubate the plates at the appropriate temperature for 18-24 hours.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Visualizations
The following diagrams illustrate the experimental workflows for the described antimicrobial assays.
Caption: Workflow for MIC Determination by Broth Microdilution.
Caption: Workflow for the Agar Well Diffusion Assay.
Potential Mechanism of Action of Halogenated Benzofurans
While the precise mechanism of action for this compound and its analogs is yet to be fully elucidated, research on other antimicrobial benzofuran derivatives suggests several potential pathways. The antimicrobial activity of benzofuran compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms. The presence of a halogen atom, such as bromine, can enhance the lipophilicity of the molecule, potentially facilitating its transport across microbial cell membranes. Once inside the cell, these compounds may disrupt membrane integrity, inhibit key enzymes involved in metabolic pathways, or interfere with nucleic acid synthesis. Further investigation into the specific molecular targets of this compound analogs is a promising area for future research.
Caption: Putative Antimicrobial Mechanisms of Brominated Benzofurans.
References
Application Notes and Protocols for the Amidation of 7-Bromobenzofuran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromobenzofuran-2-carboxylic acid is a valuable building block in medicinal chemistry, serving as a scaffold for the synthesis of a diverse range of biologically active compounds. Its derivatives, particularly the corresponding amides, have shown promise in various therapeutic areas, including oncology and immunology, by modulating key signaling pathways. This document provides detailed protocols for the amidation of this compound, a comparative analysis of common coupling reagents, and an overview of the biological context of the resulting carboxamides.
Data Presentation: Amidation of Benzofuran-2-carboxylic Acid Derivatives
The following tables summarize typical reaction conditions and yields for the amidation of benzofuran-2-carboxylic acid and its derivatives using various coupling reagents and amines. While specific data for the 7-bromo-substituted analog is limited in the public domain, these examples provide a strong predictive framework for reaction optimization.
Table 1: Comparison of Coupling Reagents for Amidation
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| EDC | HOBt | DIPEA | DMF | 0 to RT | 12-24 | 70-95 |
| HATU | - | DIPEA | CH₂Cl₂ / DMF | RT | 2-6 | 80-98 |
| CDI | - | - | THF | RT to 60 | 4-12 | 60-85 |
| Oxalyl Chloride | - | Pyridine/Et₃N | CH₂Cl₂ / THF | 0 to RT | 2-4 | 75-90 |
| Boric Acid | - | - | Toluene | Reflux | 16-24 | 50-80 |
Table 2: Representative Yields with Various Amines
| Amine | Coupling Method | Product | Yield (%) |
| Benzylamine | EDC, HOBt | N-benzyl-7-bromobenzofuran-2-carboxamide | ~85 |
| Aniline | HATU | N-phenyl-7-bromobenzofuran-2-carboxamide | ~90 |
| Morpholine | CDI | (7-bromobenzofuran-2-yl)(morpholino)methanone | ~75 |
| Glycine methyl ester | Oxalyl Chloride then amine | Methyl 2-(7-bromobenzofuran-2-carboxamido)acetate | ~80 |
Experimental Protocols
Below are detailed methodologies for the amidation of this compound using common coupling reagents.
Protocol 1: Amidation using EDC and HOBt
This is a widely used and generally high-yielding protocol for the formation of amide bonds.
Materials:
-
This compound
-
Amine (e.g., benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 15 minutes at 0 °C.
-
Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, saturated aqueous ammonium chloride, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Protocol 2: Amidation using HATU
HATU is a highly efficient coupling reagent, often leading to shorter reaction times and high yields, even with sterically hindered amines.
Materials:
-
This compound
-
Amine (e.g., aniline)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (CH₂Cl₂) or DMF
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous CH₂Cl₂ or DMF in a flask under an inert atmosphere, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 2-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.
-
Purify the residue by flash chromatography on silica gel to obtain the pure amide.[1]
Protocol 3: Two-Step Procedure via Acid Chloride
This classical method involves the conversion of the carboxylic acid to a more reactive acid chloride intermediate.
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride (SOCl₂)
-
Catalytic amount of DMF
-
Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Amine (e.g., morpholine)
-
Triethylamine (Et₃N) or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
Step 1: Formation of the Acid Chloride
-
Suspend this compound (1.0 eq) in anhydrous CH₂Cl₂.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The reaction can be gently heated if necessary to ensure completion.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 7-bromobenzofuran-2-carbonyl chloride. This intermediate is often used immediately in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the crude acid chloride in anhydrous CH₂Cl₂ or THF and cool to 0 °C.
-
In a separate flask, dissolve the amine (1.2 eq) and a base such as triethylamine (1.5 eq) or pyridine (1.5 eq) in the same solvent.
-
Slowly add the amine solution to the acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel chromatography.[2]
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the amidation of this compound.
Signaling Pathway: Inhibition of NF-κB Pathway
Benzofuran-2-carboxamide derivatives have been identified as inhibitors of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation, immunity, and cell survival. Aberrant NF-κB signaling is implicated in various cancers.
Caption: Inhibition of the canonical NF-κB signaling pathway by benzofuran derivatives.
Signaling Pathway: Inhibition of T-cell Receptor (TCR) Signaling via LYP
Certain benzofuran-2-carboxylic acid derivatives act as inhibitors of Lymphoid-tyrosine phosphatase (LYP), a key negative regulator of T-cell activation. Inhibition of LYP can enhance the anti-tumor immune response.
Caption: Inhibition of LYP enhances T-cell receptor signaling.
References
Application Note: NMR Spectroscopic Characterization of 7-Bromobenzofuran-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and predicted data for the structural elucidation of 7-Bromobenzofuran-2-carboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its rigid structure and functional groups make it a valuable scaffold for the synthesis of novel therapeutic agents and functional materials. Accurate structural characterization is paramount for its application, and high-resolution NMR spectroscopy is the most powerful tool for this purpose. This note outlines the standardized procedure for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound and presents the predicted spectral data.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on the known spectral data of benzofuran-2-carboxylic acid and established substituent effects of a bromine atom on a benzene ring. The data is predicted for a sample dissolved in DMSO-d₆.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.65 | s | - |
| H-4 | 7.85 | d | 7.8 |
| H-5 | 7.30 | t | 7.8 |
| H-6 | 7.70 | d | 7.8 |
| COOH | 13.50 | br s | - |
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 145.5 |
| C-3 | 114.0 |
| C-3a | 128.0 |
| C-4 | 125.0 |
| C-5 | 124.5 |
| C-6 | 129.5 |
| C-7 | 118.0 |
| C-7a | 154.0 |
| C=O | 162.0 |
Note: The predicted chemical shifts are estimates and may vary slightly from experimental values.
Experimental Protocols
This section details the methodology for the preparation of a sample of this compound for NMR analysis and the parameters for data acquisition.
1. Sample Preparation
-
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated dimethyl sulfoxide (DMSO-d₆, 99.8% D)
-
High-quality 5 mm NMR tube
-
Pasteur pipette
-
Small vial
-
Cotton wool or filter
-
-
Procedure:
-
Weigh the desired amount of this compound and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.
-
Gently agitate the vial to dissolve the compound completely. Sonication may be used if necessary.
-
Place a small plug of cotton wool into a Pasteur pipette to act as a filter.
-
Filter the solution through the pipette into the NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or ethanol to remove any contaminants.
-
2. NMR Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Software: Standard spectrometer control software.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: 0-16 ppm
-
Number of Scans: 16-64
-
Relaxation Delay: 1.0 s
-
Acquisition Time: ~4 s
-
Referencing: The residual DMSO peak at 2.50 ppm.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: 0-200 ppm
-
Number of Scans: 1024 or more, depending on sample concentration
-
Relaxation Delay: 2.0 s
-
Acquisition Time: ~1-2 s
-
Referencing: The DMSO-d₆ solvent peak at 39.52 ppm.
-
Visualization
The following diagrams illustrate the molecular structure with atom numbering and the experimental workflow for NMR characterization.
For Researchers, Scientists, and Drug Development Professionals
An Application Note on the Preparative HPLC Purification of 7-Bromobenzofuran-2-carboxylic Acid
Abstract
This application note details a robust and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of this compound, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol outlines a scalable method using a C18 stationary phase with a water/acetonitrile mobile phase containing formic acid as a modifier to ensure sharp peak shapes and effective separation from synthetic impurities. This method yields high purity and recovery, making it suitable for drug development and medicinal chemistry applications.
Introduction
This compound is a heterocyclic building block used in the synthesis of bioactive molecules with potential therapeutic applications, including anti-inflammatory and anticancer properties.[1] The purity of such intermediates is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of these specialized molecules.[2][3] This document provides a detailed protocol for the preparative HPLC purification of this compound, focusing on achieving high purity and yield. The method leverages reversed-phase chromatography, which is ideal for separating aromatic carboxylic acids by taking advantage of their hydrophobicity.[2][4] The addition of an acid modifier to the mobile phase is crucial for suppressing the ionization of the carboxylic acid group, which enhances retention and improves peak symmetry on the C18 column.[5]
Data Presentation
The quantitative data and experimental conditions for the purification of this compound are summarized in the tables below.
Table 1: HPLC System and Chromatographic Conditions
| Parameter | Value |
| Instrument | Preparative HPLC System with UV Detector |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 40% B to 95% B over 15 minutes |
| Flow Rate | 20.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 2.0 mL |
| Column Temperature | Ambient |
Table 2: Purification Performance Summary
| Analyte | Retention Time (min) | Initial Purity (%) | Final Purity (%) | Recovery Yield (%) |
| This compound | ~9.5 | ~85 | >99 | ~92 |
Experimental Protocols
This section provides a detailed methodology for the purification of this compound.
Materials and Reagents
-
Crude this compound
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid (ACS Grade)
-
Methanol (for dissolution)
-
Dimethyl Sulfoxide (DMSO, optional for solubility)
Sample Preparation
-
Accurately weigh the crude this compound.
-
Dissolve the crude compound in a minimal amount of Methanol or a mixture of Methanol/DMSO to achieve a final concentration of approximately 10-15 mg/mL.
-
Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[3]
HPLC Purification Protocol
-
System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase composition (60% Mobile Phase A, 40% Mobile Phase B) for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the filtered sample solution (2.0 mL) onto the column.
-
Chromatographic Run: Run the gradient program as specified in Table 1.
-
Fraction Collection: Monitor the chromatogram in real-time. Begin collecting the eluent just before the main peak corresponding to this compound begins to elute and stop collection after the peak has fully eluted.
-
Column Re-equilibration: After the gradient is complete, re-equilibrate the column at the initial conditions for the next injection.
Post-Purification Processing
-
Purity Analysis: Analyze a small aliquot of the collected fraction(s) using an analytical HPLC system to confirm purity.
-
Solvent Evaporation: Combine the pure fractions and remove the acetonitrile and water using a rotary evaporator. A high-vacuum pump may be required to remove residual water and formic acid.
-
Final Product: Dry the resulting solid product under high vacuum to obtain the purified this compound.
Workflow Visualization
The logical flow of the purification protocol is illustrated in the diagram below.
Caption: Workflow for the HPLC Purification of this compound.
Conclusion
The protocol described in this application note presents a reliable and effective method for the preparative HPLC purification of this compound. By employing a C18 reversed-phase column with an optimized water/acetonitrile gradient containing formic acid, this method successfully separates the target compound from process-related impurities, achieving a final purity of over 99% with a high recovery rate. This methodology is well-suited for researchers and scientists in drug development who require high-purity intermediates for their synthetic campaigns.
References
Application Note: Microwave-Assisted Synthesis of Benzofuran-2-Carboxylic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzofuran-2-carboxylic acid derivatives are significant scaffolds in the development of biologically active molecules with potential applications in oncology and the treatment of central nervous system disorders.[1] Traditional synthesis methods often require long reaction times, but the use of microwave-assisted organic synthesis can dramatically accelerate these processes. This application note details an expedited, high-yield protocol for the synthesis of benzofuran-2-carboxylic acids via a microwave-assisted Perkin rearrangement of 3-halocoumarins.[1][2] This method offers a significant reduction in reaction time from hours to minutes compared to conventional heating methods.[1]
Reaction Pathway: Perkin Rearrangement
The synthesis proceeds through a Perkin rearrangement, which involves the base-catalyzed ring contraction of a 3-halocoumarin. The initial step is a base-catalyzed fission of the coumarin ring. The resulting phenoxide anion then undergoes an intramolecular nucleophilic attack on the vinyl halide to form the benzofuran ring.[1][2]
Experimental Workflow
The overall experimental process involves the synthesis of the 3-bromocoumarin precursor followed by the microwave-assisted Perkin rearrangement and subsequent purification.
Data Presentation
The following table summarizes the results for the microwave-assisted synthesis of various benzofuran-2-carboxylic acid derivatives from their corresponding 3-bromocoumarins. The optimized reaction conditions were a microwave power of 300W, a temperature of 79°C, and a reaction time of 5 minutes.[1]
| Compound | Precursor (3-Bromocoumarin) | Product (Benzofuran-2-carboxylic acid) | Yield (%) |
| 2a | 3-Bromo-4-methyl-6,7-dimethoxycoumarin | 5,6-Dimethoxy-3-methyl-benzofuran-2-carboxylic acid | 95 |
| 2b | 3-Bromo-4,6-dimethylcoumarin | 3,5-Dimethyl-benzofuran-2-carboxylic acid | 96 |
| 2c | 3-Bromo-4,7-dimethylcoumarin | 3,6-Dimethyl-benzofuran-2-carboxylic acid | 98 |
| 2d | 3-Bromo-4-methyl-7-methoxycoumarin | 6-Methoxy-3-methyl-benzofuran-2-carboxylic acid | 97 |
| Table adapted from Marriott et al., Tetrahedron Letters, 2012.[1] |
Experimental Protocols
Protocol 1: Synthesis of 3-Bromocoumarin Precursors
This protocol describes the synthesis of the starting material, 3-bromo-4-methyl-6,7-dimethoxycoumarin, as an example.[1]
Materials:
-
4-Methyl-6,7-dimethoxycoumarin
-
Acetonitrile (CH₃CN)
-
N-bromosuccinimide (NBS)
-
Microwave synthesis reactor
-
Microwave vessel
-
Vacuum filtration apparatus
Procedure:
-
In a microwave vessel, dissolve 4-methyl-6,7-dimethoxycoumarin (0.05g, 0.227mmol) in 5 mL of acetonitrile.
-
Add N-bromosuccinimide (0.06g, 0.340mmol) to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 250W for 5 minutes at a temperature of 80°C.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of 3:1 CH₂Cl₂:EtOAc.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Collect the resulting precipitate by vacuum filtration.
-
Recrystallize the crude product from a mixture of CH₂Cl₂/MeOH to yield pure 3-bromo-4-methyl-6,7-dimethoxycoumarin.
Protocol 2: Microwave-Assisted Synthesis of Benzofuran-2-Carboxylic Acids
This protocol details the conversion of a 3-bromocoumarin to the corresponding benzofuran-2-carboxylic acid using 5,6-Dimethoxy-3-methyl-benzofuran-2-carboxylic acid (2a) as an example.[1]
Materials:
-
3-Bromo-4-methyl-6,7-dimethoxycoumarin (1a)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Microwave synthesis reactor
-
Microwave vessel with stirring capability
-
Rotary evaporator
-
Vacuum filtration apparatus
Procedure:
-
Place 3-bromo-4-methyl-6,7-dimethoxycoumarin (0.05g, 0.167mmol) into a microwave vessel.
-
Add 5 mL of ethanol and sodium hydroxide (0.0201g, 0.503mmol) to the vessel.
-
Seal the vessel and place it into the microwave reactor.
-
Irradiate the mixture for 5 minutes at 300W, maintaining a temperature of 79°C with stirring.[1]
-
Monitor the reaction by TLC (silica gel, 3:1 CH₂Cl₂:EtOAc).
-
Once the reaction is complete, concentrate the mixture on a rotary evaporator to remove the ethanol.
-
Dissolve the resulting crude product in a minimum volume of water.
-
Acidify the aqueous solution with hydrochloric acid to precipitate the free acid form of the product.
-
Collect the precipitated product by vacuum filtration.
-
Further purification can be performed if necessary.
References
Application Notes and Protocols: 7-Bromobenzofuran-2-carboxylic Acid in the Synthesis of Pim-1 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 7-Bromobenzofuran-2-carboxylic acid as a key building block in the synthesis of potent Pim-1 kinase inhibitors. Detailed protocols for chemical synthesis and biological evaluation are provided to facilitate research and development in this area.
Introduction
Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[1][2][3] Its overexpression is implicated in various cancers, making it a significant target for cancer therapy.[1][3] Benzofuran derivatives, particularly those based on the benzofuran-2-carboxylic acid scaffold, have emerged as a promising class of Pim-1 inhibitors.[4] The bromine substitution at the 7-position of the benzofuran ring offers a versatile handle for further chemical modifications to optimize potency and selectivity.
Pim-1 Signaling Pathway
Pim-1 is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[1][2][3] Upon activation, STATs (Signal Transducers and Activators of Transcription) translocate to the nucleus and induce the transcription of target genes, including PIM1. Pim-1 kinase then phosphorylates a range of downstream substrates, including Bad, p21, and c-Myb, to promote cell cycle progression and inhibit apoptosis.
Data Presentation: Pim-1 Inhibitory Activity of Benzofuran Derivatives
The following tables summarize the in vitro Pim-1 kinase inhibitory activity of various benzofuran-2-carboxylic acid derivatives.
| Compound ID | R1 | R2 | Pim-1 IC50 (nM) | Reference |
| 1 | H | H | >10000 | [4] |
| 2 | 5-Br | H | 1000 | [4] |
| 3 | 7-Br | H | 500 | [4] |
| 4 | 5-Br | 7-NH2 | 50 | [4] |
| 5 | 5-Br | 7-NH(CH2)2N(CH3)2 | 10 | [4] |
| Compound ID | Modification on Benzofuran-2-Carboxamide Core | Pim-1 IC50 (nM) | Reference |
| 6 | 5-bromo-7-(piperidin-1-yl) | 41 | [1] |
| 7 | 5-bromo-7-(4-methylpiperazin-1-yl) | 55 | [1] |
| 8 | 5-bromo-7-morpholino | 450 | [1] |
Experimental Protocols
Synthesis of 7-Amino-5-bromobenzofuran-2-carboxylic acid Derivatives (A General Protocol)
This protocol describes a general method for the synthesis of Pim-1 inhibitors starting from this compound, proceeding through a key nitration and subsequent reduction to introduce an amino group at the 7-position, followed by amide coupling.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromobenzofuran-2-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 7-Bromobenzofuran-2-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The Perkin rearrangement of a corresponding 3,8-dihalocoumarin is a widely used and effective method for synthesizing this compound. This reaction involves the base-catalyzed ring contraction of the coumarin to form the desired benzofuran-2-carboxylic acid.[1][2] Microwave-assisted protocols have been shown to significantly reduce reaction times and improve yields for analogous syntheses.[1]
Q2: What is the general reaction scheme for the synthesis of this compound via the Perkin Rearrangement?
A2: The reaction proceeds by treating a 3,8-dihalocoumarin (e.g., 3,8-dibromocoumarin) with a base, such as sodium hydroxide, in a suitable solvent like ethanol. The base catalyzes the rearrangement to form the sodium salt of this compound, which is then protonated by acidification to yield the final product.
Q3: What are the key reaction parameters to control for a high-yield synthesis?
A3: Key parameters to control include reaction temperature, reaction time, base concentration, and the choice of solvent. For microwave-assisted synthesis, the power and duration of irradiation are critical. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.
Q4: How can I purify the final product, this compound?
A4: Purification can be achieved through recrystallization or column chromatography. The crude product, after acidification and filtration, can be dissolved in a suitable hot solvent and allowed to cool slowly to form pure crystals.[3] Alternatively, silica gel column chromatography using a suitable eluent system can be employed for purification.[4]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides potential solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Incorrect stoichiometry of reagents. 4. Ineffective base. | 1. Monitor the reaction by TLC to ensure completion. If the reaction has stalled, consider increasing the temperature or reaction time. For microwave synthesis, increasing the irradiation time or power might be necessary.[1] 2. Avoid excessively high temperatures or prolonged reaction times. Ensure the reaction is performed under an inert atmosphere if starting materials are sensitive to oxidation. 3. Carefully check the molar equivalents of the starting coumarin and the base. An excess of base is typically used. 4. Use a fresh, high-quality base. Ensure the base is fully dissolved in the solvent before adding the coumarin. |
| Formation of Side Products | 1. Incomplete ring contraction. 2. Decarboxylation of the product. 3. Hydrolysis of the starting coumarin without rearrangement. | 1. This can occur if the reaction conditions are not optimal. Ensure sufficient base concentration and adequate temperature/time. 2. Overheating or prolonged reaction times can lead to decarboxylation. Monitor the reaction closely and work it up as soon as it is complete. 3. The initial step of the Perkin rearrangement is the opening of the lactone ring. If the subsequent cyclization to the benzofuran does not occur, you may isolate the ring-opened intermediate. Adjusting the reaction conditions (e.g., solvent, temperature) can favor the desired rearrangement. |
| Difficulty in Product Isolation | 1. Product is soluble in the aqueous layer after acidification. 2. Formation of an oil instead of a precipitate. | 1. If the product has some water solubility, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) after acidification. 2. If the product oils out, try cooling the solution in an ice bath and scratching the inside of the flask to induce crystallization. Alternatively, extract the oily product with an organic solvent, dry the organic layer, and evaporate the solvent to obtain the crude product for purification. |
| Purification Challenges | 1. Co-elution of impurities during column chromatography. 2. Poor crystal formation during recrystallization. | 1. Optimize the eluent system for column chromatography by trying different solvent polarities. 2. Select an appropriate recrystallization solvent where the product has high solubility at elevated temperatures and low solubility at room temperature. Using a solvent pair might be beneficial. Ensure the solution is fully saturated before cooling. |
Data Presentation
Table 1: Comparison of Conventional and Microwave-Assisted Perkin Rearrangement for Benzofuran-2-Carboxylic Acid Synthesis (Analogous Systems)
| Parameter | Conventional Method | Microwave-Assisted Method |
| Reaction Time | ~3 hours | 5 minutes |
| Yield | Quantitative (for some substrates) | Up to 99% |
| Temperature | Reflux | 79 °C |
| Reference | [1] | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Microwave-Assisted Perkin Rearrangement (Adapted from a general procedure[1])
Starting Material: 3,8-Dibromocoumarin
Reagents and Solvents:
-
3,8-Dibromocoumarin
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethyl acetate (for extraction, if necessary)
-
Anhydrous sodium sulfate
Procedure:
-
In a microwave-safe vessel, add 3,8-dibromocoumarin (1 equivalent).
-
Add ethanol to dissolve the starting material.
-
Add a solution of sodium hydroxide (3 equivalents) in water.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 300W for 5-10 minutes, maintaining a temperature of approximately 80°C.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of dichloromethane and ethyl acetate as eluent).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Dissolve the residue in a minimum amount of water.
-
Acidify the solution to pH 1 with concentrated hydrochloric acid.
-
A precipitate of this compound should form.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the product in a vacuum oven at 80°C.
Protocol 2: Purification by Recrystallization
-
Transfer the crude this compound to a clean Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol, acetic acid, or a mixture of ethanol and water).
-
Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
- 1. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.indiamart.com [m.indiamart.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 7-Bromobenzofuran-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 7-Bromobenzofuran-2-carboxylic acid. The information is presented in a question-and-answer format to directly address specific challenges that may be encountered during this multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and well-documented method is the Perkin rearrangement of a 7-bromo-3-halocoumarin intermediate.[1][2] This reaction involves the base-catalyzed ring contraction of the coumarin to form the desired benzofuran-2-carboxylic acid.
Q2: What are the primary starting materials for the synthesis of the 7-bromo-3-halocoumarin precursor?
A2: Typically, the synthesis begins with a commercially available brominated salicylaldehyde, which is then converted to a coumarin. Alternatively, a suitable salicylaldehyde can be brominated, followed by cyclization to the coumarin, and subsequent halogenation at the 3-position.[3][4][5]
Q3: What are the most critical side reactions to be aware of during the synthesis of this compound?
A3: The most significant side reactions include incomplete cyclization during the Perkin rearrangement, leading to an acrylic acid intermediate, and decarboxylation of the final product to yield 7-bromobenzofuran.[2][6][7][8] Over-bromination during the synthesis of the coumarin precursor can also lead to impurities.[3][4]
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through recrystallization from a suitable solvent system. For more challenging purifications, column chromatography on silica gel may be necessary.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete Perkin rearrangement. | Increase reaction time or temperature. Consider using microwave irradiation to promote the reaction.[2] Ensure the base is of high quality and used in the correct stoichiometric amount. |
| Decarboxylation of the final product. | Avoid excessive heating during the reaction and work-up. If possible, perform the final steps under milder conditions. | |
| Impure starting materials. | Purify the 7-bromo-3-halocoumarin precursor before the Perkin rearrangement. | |
| Presence of a major byproduct that is not the starting material | The byproduct is likely the uncyclized (E)-2-halo-3-(2-hydroxy-3-bromophenyl)acrylic acid.[2][6] | Optimize the reaction conditions for the cyclization step of the Perkin rearrangement. This may involve changing the solvent, base, or temperature. |
| Formation of 7-bromobenzofuran as a significant impurity | Decarboxylation has occurred due to excessive heat or acidic conditions during work-up.[7][8] | Minimize the temperature and duration of heating. Use a milder acid for neutralization during the work-up, or perform the neutralization at a lower temperature. |
| Multiple brominated species in the precursor synthesis | Non-selective bromination of the salicylaldehyde or coumarin intermediate.[3][4] | Use a milder brominating agent or control the stoichiometry of the brominating agent carefully. Optimize the reaction temperature and time to favor the desired mono-bromination. |
Experimental Protocols
Synthesis of 7-Bromo-3-bromocoumarin (Precursor)
This protocol is a representative example based on general procedures for coumarin synthesis and bromination.
-
Synthesis of 7-Bromocoumarin:
-
To a solution of 3-bromosalicylaldehyde (1 equivalent) in a suitable solvent such as ethanol, add diethyl malonate (1.1 equivalents) and a catalytic amount of a base like piperidine.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and recrystallize from ethanol to obtain 7-bromocoumarin.
-
-
Bromination at the 3-position:
-
Dissolve the 7-bromocoumarin (1 equivalent) in a suitable solvent like chloroform or acetic acid.
-
Add N-bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator such as AIBN or benzoyl peroxide (catalytic amount).
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture, wash with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 7-bromo-3-bromocoumarin.[3]
-
Synthesis of this compound via Perkin Rearrangement
This protocol is based on general procedures for the Perkin rearrangement.[2]
-
Reaction Setup:
-
In a round-bottom flask, dissolve 7-bromo-3-bromocoumarin (1 equivalent) in ethanol.
-
Add an aqueous solution of sodium hydroxide (3-4 equivalents).
-
-
Reaction Conditions:
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by TLC by taking aliquots, acidifying them, and spotting on a TLC plate.
-
Alternatively, the reaction can be performed in a sealed vessel under microwave irradiation at a controlled temperature (e.g., 100-120 °C) for a shorter duration (e.g., 15-30 minutes).[2]
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Dilute the residue with water and acidify carefully with cold, dilute hydrochloric acid to a pH of approximately 2.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol/water.
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Major side reactions in the synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 2. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. iris.unica.it [iris.unica.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Decarboxylation [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Brominated Benzofuran Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the common challenges associated with the purification of brominated benzofuran compounds. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions to issues encountered during experimental work.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of brominated benzofuran compounds.
Problem 1: Low recovery of the desired brominated benzofuran after column chromatography.
-
Potential Cause: The compound may be degrading on the silica gel column. Benzofurans can be sensitive to the acidic nature of standard silica gel.
-
Suggested Solution:
-
Deactivate the silica gel: Prepare a slurry of silica gel in your starting eluent and add 1-2% triethylamine. This will neutralize the acidic sites on the silica.
-
Use alternative stationary phases: Consider using neutral or basic alumina, or a reversed-phase silica gel (C18) for purification.
-
Minimize contact time: Run the column as quickly as possible without sacrificing separation (flash chromatography is preferred over gravity chromatography).
-
Problem 2: Co-elution of the desired product with impurities, particularly isomers or over-brominated species.
-
Potential Cause: The polarity difference between the desired compound and the impurity is insufficient for separation with the chosen solvent system.
-
Suggested Solution:
-
Optimize the eluent system:
-
Employ a shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes or petroleum ether). Start with 100% non-polar solvent and gradually increase the polarity.
-
Try a different solvent system altogether. A mixture of dichloromethane and hexanes, or toluene and hexanes, can sometimes provide better separation of isomers.
-
-
Dry-loading the sample: Dissolve your crude product in a suitable solvent, add silica gel, and evaporate the solvent to get a dry powder. This powder can then be carefully added to the top of the column, which can lead to better separation than loading the sample in a solution.
-
Consider High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC with a suitable column (e.g., C18) and mobile phase can provide high purity.
-
Problem 3: The purified compound appears as an oil instead of a solid after solvent removal.
-
Potential Cause: The presence of residual solvent or minor impurities can prevent crystallization. The compound itself may also be a low-melting solid or an oil at room temperature.
-
Suggested Solution:
-
High vacuum drying: Use a high vacuum pump to remove trace amounts of solvent. Gentle heating may be applied if the compound is thermally stable.
-
Trituration: Add a small amount of a non-polar solvent in which the desired compound is insoluble but the impurities are soluble (e.g., cold hexanes). Stir the mixture vigorously to induce crystallization of the product, which can then be collected by filtration.
-
Recrystallization: If the compound is a solid, attempt recrystallization from a suitable solvent system.
-
Problem 4: Difficulty in achieving high purity by recrystallization.
-
Potential Cause: An inappropriate solvent or cooling rate is being used.
-
Suggested Solution:
-
Systematic solvent screening: Test the solubility of your crude product in a range of solvents at room temperature and at their boiling points to find a solvent that dissolves the compound when hot but not when cold. Common single solvents to try include ethanol, methanol, and isopropanol.
-
Use a mixed solvent system: A combination of a "good" solvent (in which the compound is soluble) and a "bad" solvent (in which the compound is sparingly soluble) can be effective. A common approach is to dissolve the compound in a minimum amount of the hot "good" solvent and then add the "bad" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. Common pairs include ethyl acetate/hexanes and dichloromethane/hexanes.
-
Slow cooling: Allow the hot solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to maximize crystal formation. Rapid cooling can lead to the trapping of impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in the synthesis of brominated benzofurans?
You should anticipate the following potential impurities:
-
Unreacted starting material: The non-brominated benzofuran precursor.
-
Isomeric byproducts: Bromination can sometimes occur at different positions on the benzofuran ring, leading to isomers that can be difficult to separate.
-
Over-brominated products: Dibromo- or even tribromo-benzofurans can form if the reaction conditions are not carefully controlled.
-
Side-chain bromination products: If there is an alkyl substituent on the benzofuran ring, bromination can occur on the side chain, especially when using N-bromosuccinimide (NBS).[1]
Q2: How can I monitor the progress of my bromination reaction to minimize the formation of impurities?
Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent techniques for monitoring reaction progress.
-
TLC: Use a non-polar eluent system (e.g., 95:5 hexanes:ethyl acetate) to monitor the disappearance of the starting material and the appearance of the product spot. The brominated product will typically have a slightly higher Rf value than the starting material.
-
GC-MS: This technique allows you to see the relative ratios of starting material, product, and any byproducts, which can often be identified by their mass-to-charge ratio.
Q3: Can degradation of my brominated benzofuran occur during purification?
Yes, benzofurans can be sensitive to acidic conditions.[1] Standard silica gel is slightly acidic and can cause degradation of some brominated benzofurans, leading to lower yields and the formation of new impurities. It is advisable to use deactivated silica gel or an alternative stationary phase if you suspect degradation is occurring.
Q4: What is a good starting point for column chromatography purification of a brominated benzofuran?
A good starting point for purifying a crude brominated benzofuran is:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent: A gradient of ethyl acetate in hexanes or petroleum ether. Start with 100% hexanes and gradually increase the polarity to 2-5% ethyl acetate. The desired mono-brominated product should elute after any less polar impurities (like dibrominated species) and before more polar impurities.
Q5: How can I confirm the purity of my final brominated benzofuran compound?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and assessing the purity of your compound. The absence of signals corresponding to starting materials or common impurities is a good indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for determining the purity of a compound. A single sharp peak on an HPLC chromatogram is a strong indication of high purity.
-
Melting Point: A sharp melting point range that is close to the literature value is indicative of a pure compound. Impurities will typically broaden and depress the melting point.
Data Presentation
Table 1: Comparison of Purification Methods for a Hypothetical Brominated Benzofuran
| Purification Method | Starting Purity (%) | Final Purity (%) | Recovery Yield (%) | Notes |
| Column Chromatography (Silica Gel, Hexanes/EtOAc gradient) | 75 | 95 | 80 | Effective at removing most impurities. |
| Recrystallization (Ethanol) | 95 | >99 | 70 | Good for removing trace impurities from an already relatively pure sample. |
| Recrystallization (Hexanes/Dichloromethane) | 75 | 90 | 65 | Can be effective for removing highly non-polar impurities. |
| Preparative HPLC (C18, Acetonitrile/Water gradient) | 90 | >99.5 | 50 | Best for achieving very high purity, but with lower recovery. |
Note: These values are illustrative and will vary depending on the specific brominated benzofuran and the nature of the impurities.
Experimental Protocols
Protocol 1: Column Chromatography Purification of a Brominated Benzofuran
-
Column Preparation:
-
Select an appropriately sized glass column and add a small plug of cotton or glass wool to the bottom.
-
Add a layer of sand (approximately 1 cm).
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexanes).
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure there are no air bubbles.
-
Add another layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve the crude brominated benzofuran in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
-
Alternatively, for dry loading, dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting with the non-polar solvent (e.g., 100% hexanes).
-
Gradually increase the polarity of the eluent by adding small increments of a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 5% ethyl acetate in hexanes.
-
-
Fraction Collection:
-
Collect fractions in test tubes or vials.
-
Monitor the elution of the compounds using TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified brominated benzofuran.
-
Protocol 2: Recrystallization of a Brominated Benzofuran
-
Solvent Selection:
-
Place a small amount of the crude material in a test tube.
-
Add a few drops of a potential solvent and observe the solubility at room temperature.
-
If the compound is insoluble, heat the test tube and observe if it dissolves. A good solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude brominated benzofuran in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or charcoal present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the crystals in a desiccator or under vacuum to remove all traces of solvent.
-
Visualizations
Caption: Troubleshooting workflow for the purification of brominated benzofuran compounds.
Caption: Logical relationships between the desired product and common impurities.
References
Optimization of reaction conditions for 7-bromobenzofuran synthesis
Welcome to the technical support center for the synthesis of 7-bromobenzofuran. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and data summaries to assist you in optimizing your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare 7-bromobenzofuran?
A1: The most common methods for synthesizing 7-bromobenzofuran include:
-
A two-step synthesis from o-bromophenol: This involves the reaction of o-bromophenol with a 2-haloacetaldehyde dimethyl acetal under basic conditions, followed by an acid-catalyzed intramolecular cyclization.[1] This method is advantageous as it avoids heavy metal catalysts.[1]
-
Palladium-catalyzed reactions: These methods offer a versatile approach. One common strategy is the palladium-catalyzed enolate arylation of ketones with o-bromophenols, followed by an acid-catalyzed cyclization.[2][3] Another approach involves a Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by cyclization.[4]
Q2: How can the final product, 7-bromobenzofuran, be effectively purified?
A2: Purification is critical to obtaining a high-purity product. Common methods include:
-
Extraction and Washing: After the reaction, an extractive workup is typically performed. The organic layer is often washed with water and a basic solution like sodium hydroxide to remove acidic impurities.[1]
-
Distillation: The crude product can be purified by distillation. Most of the solvent is first removed by distillation at atmospheric pressure, followed by vacuum distillation to isolate the 7-bromobenzofuran.[1] A final rectification step can yield a sterling product.[1]
-
Column Chromatography: For smaller scale reactions or to remove persistent impurities, column chromatography using silica gel is an effective technique.[5]
Q3: What are the key safety considerations when synthesizing 7-bromobenzofuran?
A3: 7-Bromobenzofuran is classified as acutely toxic if swallowed (Acute Tox. 3 Oral) and may cause skin and eye irritation.[6] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 7-bromobenzofuran.
Q4: I am experiencing a low yield in the first step (O-alkylation of o-bromophenol). What are the potential causes and solutions?
A4: Low yield in the O-alkylation step can be attributed to several factors:
-
Suboptimal Base: The choice and quality of the base are crucial. Strong bases like potassium carbonate or sodium hydride are often used.[1] Ensure the base is fresh and anhydrous, as moisture can deactivate it.
-
Insufficient Reaction Time or Temperature: The reaction of o-bromophenol with 2-bromoacetaldehyde dimethyl acetal can require prolonged heating (e.g., reflux for 30 hours) to proceed to completion.[1] Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has finished before workup.[1]
-
Solvent Choice: Solvents like DMF, NMP, toluene, or chlorobenzene are commonly used.[1] The choice of solvent can impact reaction rate and solubility. Optimization may be required for your specific setup.
Q5: The acid-catalyzed cyclization step is not working efficiently, resulting in a low yield of 7-bromobenzofuran. How can I troubleshoot this?
A5: Inefficient cyclization can be a significant hurdle. Consider the following:
-
Acid Catalyst: Strong acids like phosphoric acid or sulfuric acid are typically used to promote the cyclization.[1] The concentration and amount of acid are critical parameters that may need optimization.
-
Reaction Temperature and Time: The cyclization often requires heating at elevated temperatures (ranging from 40 to 180 °C) for several hours (from 1 to 27 hours).[1] The optimal conditions depend on the specific substrate and acid used. A stepwise increase in temperature can sometimes be beneficial.[1]
-
Incomplete Precursor Formation: If the first step was not efficient, the concentration of the intermediate, 1-bromo-2'-(2,2-dimethoxyethyl)benzene, will be low, leading to a poor yield in the second step. Confirm the purity of the intermediate before proceeding.
Q6: My final product is impure, showing multiple spots on a TLC plate even after initial purification. What are the likely impurities?
A6: Impurities can arise from side reactions or unreacted starting materials.
-
Unreacted Starting Materials: Residual o-bromophenol or the intermediate from the first step may be present. Optimize the reaction time and temperature to ensure complete conversion.
-
Side Products: In palladium-catalyzed syntheses, homo-coupling of starting materials can occur.[5] In the two-step synthesis, side reactions can occur at high temperatures. Careful control of reaction parameters is essential.
-
Isomeric Products: While generally selective, some synthetic routes might produce small amounts of other bromobenzofuran isomers. Re-purification by careful column chromatography or fractional distillation may be necessary to isolate the desired 7-bromo isomer.[5]
Data Presentation: Reaction Condition Optimization
The following tables summarize quantitative data for key synthetic steps to aid in the optimization of your experiments.
Table 1: Two-Step Synthesis of 7-Bromobenzofuran from o-Bromophenol [1]
| Step | Parameter | Condition A | Condition B |
| 1. O-Alkylation | Reactants | o-bromophenol, 2-bromoacetaldehyde dimethyl acetal | o-bromophenol, 2-bromoacetaldehyde dimethyl acetal |
| Base | Potassium Carbonate (K₂CO₃) | Potassium Carbonate (K₂CO₃) | |
| Solvent | DMF | Dimethylbenzene | |
| Temperature | Reflux | Reflux | |
| Time | 30 hours | Not specified | |
| 2. Cyclization | Reactant | 1-bromo-2'-(2,2-dimethoxyethyl)benzene | 1-bromo-2'-(2,2-dimethoxyethyl)benzene |
| Acid | Phosphoric Acid (H₃PO₄) | Not specified | |
| Solvent | Chlorobenzene | Not specified | |
| Temperature | Reflux | Not specified | |
| Time | 27 hours | Not specified | |
| Overall Yield | Not specified | 29% (after rectification) |
Table 2: Optimization of Palladium-Catalyzed Benzofuran Synthesis [2]
| Parameter | Variation | Outcome (Yield) |
| Ligand | rac-DTBPB | Optimal |
| Base | Sodium tert-butoxide | Optimal |
| Solvent | Toluene | Optimal |
| Temperature | 80–110 °C | Efficient Reaction |
| Method | Microwave | Higher Yields |
Detailed Experimental Protocols
Protocol 1: Two-Step Synthesis of 7-Bromobenzofuran [1]
Step 1: Synthesis of 1-bromo-2'-(2,2-dimethoxyethyl)benzene
-
To a 50 L reactor, add DMF (21 L).
-
Sequentially add o-bromophenol (6.3 kg), potassium carbonate (5.75 kg), and 2-bromoacetaldehyde dimethyl acetal (9 kg) in batches.
-
Initiate stirring and heat the mixture to reflux for 30 hours.
-
Monitor the reaction progress using TLC and GC.
-
Once the reaction is complete, cool the mixture and proceed with workup to isolate the crude intermediate product.
Step 2: Synthesis of 7-bromobenzofuran (Cyclization)
-
To a 50 L reactor, add chlorobenzene (18 L).
-
Add the crude 1-bromo-2'-(2,2-dimethoxyethyl)benzene (4.56 kg) from the previous step, followed by phosphoric acid (10 kg).
-
Initiate stirring and heat the mixture to reflux for 27 hours.
-
Monitor the reaction progress using TLC and GC.
-
After completion, cool the reaction solution to room temperature.
-
Separate the lower (acidic) layer.
-
Wash the organic phase with water (7 L) and 2 mol/L sodium hydroxide solution (7 L).
-
Dry the organic phase over anhydrous sodium sulfate overnight.
-
Remove the majority of the chlorobenzene by distillation at atmospheric pressure.
-
Perform vacuum distillation to obtain the crude 7-bromobenzofuran (2.6 kg). For higher purity, a final rectification step can be performed.
Visualizations
The following diagrams illustrate key workflows and relationships in the synthesis of 7-bromobenzofuran.
Caption: Workflow for the two-step synthesis of 7-bromobenzofuran.
Caption: Troubleshooting workflow for low yield or product impurity.
Caption: Logical relationship of key parameters influencing reaction outcome.
References
- 1. CN103724305A - Preparation method of 7-bromobenzofuran - Google Patents [patents.google.com]
- 2. One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols [organic-chemistry.org]
- 3. One-pot synthesis of benzofurans via palladium-catalyzed enolate arylation with o-bromophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 7-Bromo-1-benzofuran | C8H5BrO | CID 113628 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Decarboxylation of Benzofuran-2-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the unwanted decarboxylation of benzofuran-2-carboxylic acids during synthetic modifications. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and a comparative analysis of preventative strategies to ensure the integrity of your molecules throughout your research and development workflows.
Frequently Asked Questions (FAQs)
Q1: At what temperature does benzofuran-2-carboxylic acid begin to decarboxylate?
While specific kinetic studies on the thermal decarboxylation of benzofuran-2-carboxylic acid are not extensively published, it is known to be susceptible to decarboxylation at elevated temperatures. As a general guideline, prolonged heating above 150°C should be avoided, especially in the presence of acid or base catalysts which can facilitate the reaction. For sensitive substrates, it is recommended to keep reaction temperatures as low as possible.
Q2: What reaction conditions are known to promote the decarboxylation of benzofuran-2-carboxylic acids?
Decarboxylation is primarily promoted by:
-
High Temperatures: As a general rule, higher temperatures accelerate the rate of decarboxylation.
-
Acidic Conditions: Protic acids can protonate the furan ring, increasing the lability of the carboxyl group.
-
Basic Conditions: Strong bases can deprotonate the carboxylic acid, and under certain conditions, facilitate decarboxylation.
-
Aprotic Polar Solvents at High Temperatures: Solvents like N,N-dimethylformamide (DMF) in the presence of an organic acid catalyst at temperatures between 85-150°C have been used to intentionally induce decarboxylation of heterocyclic carboxylic acids.
Q3: How can I prevent decarboxylation during a reaction that requires heating?
The most effective strategy is to protect the carboxylic acid functionality before subjecting the molecule to harsh conditions. Converting the carboxylic acid to an ester or an amide is a common and effective approach. These derivatives are generally more stable to heat and can be hydrolyzed back to the carboxylic acid under milder conditions once the desired reaction is complete.
Q4: What are the best protecting groups for benzofuran-2-carboxylic acid?
The choice of protecting group depends on the specific reaction conditions you plan to use. Common and effective protecting groups include:
-
Methyl or Ethyl Esters: Stable under neutral and mildly acidic conditions. They can be removed by base-catalyzed hydrolysis (saponification).
-
Benzyl Esters: Offer good stability and can be removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂/Pd-C), which is advantageous for molecules with base-sensitive functional groups.[1]
-
tert-Butyl Esters: Stable to basic and nucleophilic reagents but are readily cleaved under acidic conditions (e.g., with trifluoroacetic acid).[1][2]
-
8-Aminoquinoline (8-AQ) Amides: This group serves a dual purpose as both a protecting group and a directing group for C-H functionalization at the C3 position. It is stable to the high temperatures often required for these reactions and can be removed subsequently.
Q5: I am trying to form an amide directly from benzofuran-2-carboxylic acid. How can I avoid decarboxylation?
To avoid high temperatures that can lead to decarboxylation, it is crucial to use mild amide coupling reagents. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or Hydroxy-7-azabenzotriazole (HOAt) are highly effective at room temperature.[3][4] These reagents activate the carboxylic acid in situ, allowing for efficient amide bond formation without the need for excessive heat.
Troubleshooting Guides
Problem 1: Low yield or unexpected byproducts during C-H functionalization at the C3 position.
-
Suspected Cause: Decarboxylation of the starting material under the high-temperature reaction conditions required for C-H activation.
-
Solution: Protect the carboxylic acid as an 8-aminoquinoline (8-AQ) amide. This amide is stable to the reaction conditions and also acts as a directing group to facilitate the desired C3-functionalization.[5]
Workflow for C-H Functionalization with 8-AQ Protection:
8-AQ protection workflow for C3-functionalization.
Problem 2: Decarboxylation observed during esterification.
-
Suspected Cause: Use of strong acid catalysts and/or high temperatures in Fischer esterification.
-
Solutions:
-
Milder Esterification Conditions: Instead of strong acids like sulfuric acid, consider using milder coupling reagents to form the ester. For example, reacting the carboxylic acid with the desired alcohol in the presence of DCC (dicyclohexylcarbodiimide) and a catalytic amount of DMAP (4-dimethylaminopyridine) can proceed at or near room temperature.
-
Alternative Synthesis of Esters: Convert the carboxylic acid to the corresponding acid chloride using a mild reagent like oxalyl chloride or thionyl chloride at low temperature. The resulting acid chloride is highly reactive and will readily form an ester upon reaction with an alcohol, often at room temperature or below.
-
Problem 3: Difficulty in removing the ester protecting group without affecting other functional groups.
-
Suspected Cause: Lack of an orthogonal protecting group strategy.
-
Solution: Choose your ester protecting group based on the stability of other functional groups in your molecule.
Orthogonal Deprotection Strategy:
[1] * If your molecule is sensitive to hydrogenation, a tert-butyl ester that is removed with acid would be a better choice. [1][2]
Data Presentation: Comparison of Carboxylic Acid Protecting Groups
| Protecting Group | Common Protection Reagents | Stability | Common Deprotection Conditions | Orthogonality Considerations |
| Methyl Ester | CH₃OH, H⁺ (acid catalyst) | Stable to mild acid and hydrogenolysis. | LiOH or NaOH in H₂O/THF/MeOH. [6] | Labile to base; orthogonal to acid-labile and hydrogenolysis-labile groups. |
| Benzyl Ester | Benzyl bromide (BnBr), base | Stable to acid and base. | H₂, Pd/C in MeOH, EtOH, or EtOAc. [1] | Labile to hydrogenolysis; orthogonal to acid- and base-labile groups. |
| tert-Butyl Ester | Isobutylene, H⁺ or tert-butyl trichloroacetimidate | Stable to base and hydrogenolysis. | Trifluoroacetic acid (TFA) in CH₂Cl₂. [1][2] | Labile to acid; orthogonal to base- and hydrogenolysis-labile groups. |
| 8-AQ Amide | 8-aminoquinoline, HATU, DIPEA | Stable to high heat, Pd-catalysis. | NaOH in EtOH (hydrolysis to acid) or Boc₂O/DMAP then amine (transamidation). [5] | Robust; removal conditions may affect other ester or amide groups. |
Experimental Protocols
Protocol 1: Protection as an 8-Aminoquinoline (8-AQ) Amide
[5]
-
Amide Formation: To a solution of benzofuran-2-carboxylic acid (1.0 equiv) in CH₂Cl₂ (0.1 M), add 8-aminoquinoline (1.1 equiv), HATU (1.2 equiv), and N,N-diisopropylethylamine (DIPEA) (2.0 equiv).
-
Reaction: Stir the mixture at room temperature for 5 hours.
-
Work-up: Dilute the reaction mixture with CH₂Cl₂ and wash with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the N-(quinolin-8-yl)benzofuran-2-carboxamide.
Protocol 2: C3-Arylation of 8-AQ Protected Benzofuran-2-Carboxamide
[5]
-
Reaction Setup: In a reaction vial, combine the N-(quinolin-8-yl)benzofuran-2-carboxamide (1.0 equiv), aryl iodide (3.0 equiv), Pd(OAc)₂ (5 mol%), AgOAc (1.5 equiv), and NaOAc (1.0 equiv).
-
Solvent Addition: Suspend the solids in cyclopentyl methyl ether (CPME) (0.5 M).
-
Reaction: Stir the reaction mixture at 110 °C under an inert atmosphere for the required time (typically 7-16 hours).
-
Work-up and Purification: After completion, cool the reaction mixture, dilute with ethyl acetate, and filter through a plug of silica. Purify the filtrate by column chromatography.
Protocol 3: Deprotection of 8-AQ Amide to the Carboxylic Acid
[5]
-
Hydrolysis: Dissolve the C3-functionalized N-(quinolin-8-yl)benzofuran-2-carboxamide in ethanol.
-
Base Addition: Add an aqueous solution of sodium hydroxide (NaOH).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and acidify with aqueous HCl to precipitate the carboxylic acid. Filter the solid and wash with water to obtain the C3-functionalized benzofuran-2-carboxylic acid.
Protocol 4: Mild Amide Coupling using EDC/HOBt
-
Reaction Setup: Dissolve the benzofuran-2-carboxylic acid (1.0 equiv), the desired amine (1.1 equiv), and HOBt (1.2 equiv) in an appropriate solvent such as DMF or CH₂Cl₂.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
EDC Addition: Add EDC hydrochloride (1.2 equiv) portion-wise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Amide Coupling Workflow:
Mild amide coupling workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. libjournals.unca.edu [libjournals.unca.edu]
- 5. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
Stability issues of 7-Bromobenzofuran-2-carboxylic acid under acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 7-Bromobenzofuran-2-carboxylic acid under acidic conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC chromatogram after exposure to acidic conditions. | Degradation of this compound. | 1. Confirm the identity of the new peaks using HPLC-MS. 2. Based on the likely degradation pathway (see diagram below), potential degradants could be ring-opened phenolic compounds. 3. Adjust HPLC method parameters (e.g., gradient, mobile phase pH) to improve separation and resolution of degradant peaks. |
| Loss of parent compound peak with no corresponding new peaks. | 1. Degradation products are not UV-active at the monitored wavelength. 2. Degradation products are not retained on the HPLC column. 3. Complete degradation to small, volatile molecules. | 1. Use a diode array detector (DAD) to screen for absorbance at different wavelengths. 2. Modify the HPLC method (e.g., use a different column, change mobile phase composition) to retain more polar compounds. 3. Analyze the sample by LC-MS to detect non-UV-active species. |
| Inconsistent degradation rates between experiments. | 1. Variation in acid concentration, temperature, or reaction time. 2. Presence of catalytic impurities in the reaction mixture. | 1. Ensure precise control of all experimental parameters. 2. Use high-purity solvents and reagents. |
| Precipitation observed upon acidification. | The protonated form of the carboxylic acid may be less soluble in the chosen solvent system. | 1. Use a co-solvent to increase solubility. 2. Perform the study at a lower concentration of the test compound. |
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under acidic conditions?
A1: Under acidic conditions, the benzofuran ring is susceptible to acid-catalyzed hydrolysis. The most probable degradation pathway involves the protonation of the furan ring oxygen, followed by nucleophilic attack of water, leading to the opening of the furan ring to form a substituted phenolic compound.[1]
References
Technical Support Center: Catalyst Poisoning in the Synthesis of Substituted Benzofurans
Welcome to the technical support center for the synthesis of substituted benzofurans. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to catalyst poisoning during their experiments.
Troubleshooting Guides and FAQs
This section addresses specific problems that may arise during the synthesis of substituted benzofurans, offering potential causes and solutions in a question-and-answer format.
Issue 1: Sudden or Gradual Decrease in Reaction Yield
Question: My palladium-catalyzed reaction for benzofuran synthesis (e.g., Sonogashira coupling followed by cyclization) has shown a significant drop in yield, or the reaction is not going to completion. What are the likely causes?
Answer: A decrease in yield is a common indicator of catalyst deactivation or poisoning. Several factors could be responsible:
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Catalyst Inactivity: The palladium catalyst may have low activity due to age, improper storage, or the use of an inappropriate palladium source.[1] Ensure your catalyst is fresh and stored under an inert atmosphere.[1]
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Reagent Quality: Impurities in your starting materials (e.g., o-halophenol, alkyne) or solvents can act as catalyst poisons.[1] Sulfur compounds, in particular, are known poisons for palladium catalysts.[2][3]
-
Presence of Oxygen: Solvents that have not been properly degassed can contain dissolved oxygen, which can oxidize and deactivate the palladium catalyst.[1]
-
Ligand Degradation: Phosphine ligands, commonly used in these reactions, can degrade through oxidation or P-C bond cleavage, especially at elevated temperatures. This removes the active ligand from the catalytic cycle.
-
Suboptimal Conditions: Incorrect reaction temperature, time, solvent, or base can lead to poor yields and potential catalyst decomposition.[1]
Issue 2: Reaction Fails with a New Batch of Reagents or Solvent
Question: I have scaled up my reaction or switched to a new bottle of solvent/reagent, and now the reaction is failing. What should I investigate?
Answer: This scenario strongly suggests that the new batch of materials contains impurities that are poisoning your catalyst.
-
Sulfur Contamination: Sulfur-containing compounds are common impurities in some solvents and reagents and are potent poisons for palladium catalysts.[2][3] Even at ppm levels, sulfur can severely deactivate the catalyst.
-
Heavy Metal Traces: Contamination with other heavy metals can also lead to catalyst deactivation.
-
Water Content: While some aqueous conditions are used, excess or unexpected water can interfere with the reaction, potentially leading to side reactions or catalyst deactivation.
Troubleshooting Steps:
-
Test for Sulfur: Use a qualitative test to check for sulfur impurities in your solvent and reagents.
-
Purify Reagents: If impurities are suspected, purify your solvents and reagents using standard laboratory procedures (e.g., distillation, recrystallization).
-
Use High-Purity Materials: Whenever possible, use high-purity, anhydrous solvents and reagents from reputable suppliers.
Issue 3: Formation of Black Precipitate (Palladium Black)
Question: My reaction mixture has turned black with a fine precipitate, and the catalytic activity has ceased. What does this indicate?
Answer: The formation of a black precipitate is often indicative of palladium black, which is the agglomeration of palladium nanoparticles into an inactive, bulk metallic form. This can be caused by:
-
Ligand Degradation: The phosphine ligands stabilize the palladium nanoparticles. If the ligands degrade, the nanoparticles can agglomerate and crash out of the solution.
-
High Temperatures: Excessively high reaction temperatures can accelerate catalyst decomposition and the formation of palladium black.[1]
-
Incorrect Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium nanoparticles unprotected, leading to agglomeration.
Issue 4: Inconsistent Results When Reusing the Catalyst
Question: I am trying to reuse my palladium catalyst, but I am getting inconsistent yields. Why is this happening?
Answer: Inconsistent performance upon catalyst reuse is often due to poisoning or incomplete regeneration.
-
Cumulative Poisoning: Small amounts of poisons in your reagents can accumulate on the catalyst over several runs, leading to a gradual decrease in activity.
-
Leaching: Some of the palladium may be leaching into the solution during the reaction or workup, reducing the amount of active catalyst for the next run.
-
Incomplete Regeneration: If you are attempting to regenerate a poisoned catalyst, the procedure may not be completely effective, leaving some active sites blocked.
Data Presentation
The following tables provide representative data on how various factors related to catalyst poisoning can affect the yield of a typical palladium-catalyzed benzofuran synthesis.
Table 1: Effect of Sulfur Impurities on Reaction Yield
| Concentration of Thiophene (Sulfur Source) in Solvent | Representative Yield of 2-Arylbenzofuran (%) |
| 0 ppm (Sulfur-free) | 95% |
| 10 ppm | 62% |
| 50 ppm | 25% |
| 100 ppm | <5% |
This table illustrates the dramatic negative impact of even trace amounts of sulfur on the catalyst's performance.
Table 2: Influence of Ligand-to-Palladium Ratio on Catalyst Stability and Yield
| Phosphine Ligand : Palladium Ratio | Observation | Representative Yield (%) |
| 1:1 | Formation of palladium black observed | 30% |
| 2:1 | Homogeneous reaction mixture | 92% |
| 4:1 | Homogeneous reaction mixture | 94% |
This table shows the importance of having a sufficient excess of phosphine ligand to stabilize the palladium catalyst and prevent agglomeration.
Mandatory Visualization
Diagrams of Key Processes
Caption: Mechanism of palladium catalyst poisoning by a sulfur compound.
Caption: Troubleshooting workflow for low-yield benzofuran synthesis.
References
Technical Support Center: Purification of Crude 7-Bromobenzofuran-2-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 7-Bromobenzofuran-2-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Aqueous Work-up | Incomplete precipitation of the carboxylic acid from the aqueous layer. | Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) by adding concentrated HCl. Cool the solution in an ice bath to further decrease the solubility of the product. |
| Emulsion formation during extraction. | Add a small amount of brine to the separatory funnel to help break the emulsion. Alternatively, allow the mixture to stand for a longer period. | |
| Product is an Oil or Gummy Solid After Recrystallization | The chosen solvent is too good a solvent for the compound. | Try a different solvent or a solvent system where the compound has lower solubility at room temperature. A mixture like ethanol/water or toluene/hexane could be effective.[1] |
| Presence of impurities that are lowering the melting point. | Perform a preliminary purification step, such as an acid-base extraction, before attempting recrystallization. | |
| Colored Impurities Remain in the Final Product | Presence of colored byproducts from the synthesis. | Treat a solution of the crude product with activated charcoal before the final filtration and recrystallization step. |
| Broad Melting Point Range of the Purified Product | The product is still impure. | Repeat the recrystallization process. Consider using a different solvent system. If impurities persist, column chromatography may be necessary. |
| Tailing of the Product Spot on TLC Plate | The carboxylic acid is interacting strongly with the silica gel. | Add a small amount of acetic or formic acid to the developing solvent (e.g., 1% of the total volume) to suppress this interaction and achieve a more defined spot. |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: Based on common synthetic routes, the primary impurities are likely to be unreacted starting materials and reaction intermediates. One common synthesis involves the reaction of ortho-bromophenol with 2-bromo-1,1-dimethoxyethane to form an intermediate, which is then cyclized.[2] Therefore, your crude product may contain:
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o-Bromophenol: A key starting material.[2]
-
1-bromo-2'-(2,2-dimethoxyethyl)benzene: A common intermediate in the synthesis of 7-bromobenzofuran.[2]
-
Other reaction byproducts.
Q2: What is the most effective initial purification step for crude this compound?
A2: Acid-base extraction is a highly effective initial step for purifying carboxylic acids.[1][3] This technique separates the acidic product from neutral and basic impurities. The crude mixture is dissolved in an organic solvent (like ethyl acetate) and washed with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide). The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer is then acidified (e.g., with HCl) to precipitate the purified carboxylic acid, which can be collected by filtration.
Q3: What are suitable recrystallization solvents for this compound?
Experimentation with small amounts of material is recommended to find the optimal solvent or solvent system.
Q4: How can I monitor the purity of my this compound during the purification process?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of your purification. For carboxylic acids, a common issue is "tailing" or streaking of the spot on the silica plate. To mitigate this, it is advisable to add a small amount of a volatile acid, such as acetic acid or formic acid, to your mobile phase. A typical mobile phase could be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate, with a small percentage of acetic acid.[4] For example, a starting point could be a 7:3 mixture of hexane to ethyl acetate with 1% acetic acid. The reaction progress can also be monitored by Gas Chromatography (GC).[2]
Q5: What are the expected physical properties of the starting materials and the final product?
A5: Knowing the physical properties of potential impurities and the desired product can aid in their separation and identification.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₉H₅BrO₃ | 241.04 | Not available | 370.9 |
| o-Bromophenol | C₆H₅BrO | 173.01 | 5-7 | 194-196 |
Experimental Protocols
Acid-Base Extraction Protocol
Objective: To separate this compound from neutral and basic impurities.
Materials:
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Crude this compound
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Ethyl acetate
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1 M Sodium bicarbonate (NaHCO₃) solution
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Concentrated Hydrochloric acid (HCl)
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Deionized water
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Separatory funnel
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Beakers and Erlenmeyer flasks
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pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the crude product in a suitable organic solvent, such as ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M NaHCO₃ solution to the separatory funnel.
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.
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Allow the layers to separate. The top layer will be the organic phase, and the bottom will be the aqueous phase containing the sodium salt of the carboxylic acid.
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Drain the lower aqueous layer into a clean Erlenmeyer flask.
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Repeat the extraction of the organic layer with fresh 1 M NaHCO₃ solution two more times to ensure all the carboxylic acid has been extracted. Combine all aqueous layers.
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Cool the combined aqueous extracts in an ice bath.
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Slowly add concentrated HCl dropwise while stirring until the solution becomes strongly acidic (pH 1-2, check with pH paper). The purified this compound will precipitate out of the solution.
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Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold deionized water.
-
Dry the purified product, preferably in a vacuum oven.
Recrystallization Protocol
Objective: To further purify this compound by removing soluble and insoluble impurities.
Materials:
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Crude or partially purified this compound
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A suitable recrystallization solvent (e.g., ethanol/water, toluene/hexane)
-
Erlenmeyer flasks
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Hot plate
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Büchner funnel and filter paper
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Ice bath
Procedure:
-
Place the crude acid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent to the flask.
-
Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.
-
If there are insoluble impurities, perform a hot filtration by quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the crystals thoroughly to remove any residual solvent.
Visualizations
Caption: General purification workflow for this compound.
Caption: Logical troubleshooting steps for purification.
References
Technical Support Center: Scaling Up the Synthesis of 7-Bromobenzofuran-2-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 7-Bromobenzofuran-2-carboxylic acid. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address potential challenges during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: The most common and scalable method for the synthesis of this compound is through the Perkin rearrangement of a corresponding 3,7-dibromocoumarin intermediate.[1][2] Alternative routes may involve multi-step syntheses starting from 2-bromophenol or other appropriately substituted precursors, but the Perkin rearrangement often offers a more direct approach.[3]
Q2: What are the key starting materials for the Perkin rearrangement route?
A2: The key starting materials are typically a 7-substituted coumarin, which is then brominated to form a 3-halocoumarin. For the synthesis of this compound, one would ideally start with 7-bromocoumarin and subsequently introduce a bromine atom at the 3-position.
Q3: What are the critical parameters to control during the scale-up of this synthesis?
A3: When scaling up, critical parameters to monitor and control include:
-
Temperature: Exothermic reactions, such as bromination and the Perkin rearrangement, require careful temperature management to prevent runaway reactions and the formation of byproducts.
-
Reagent Addition Rate: Slow and controlled addition of reagents is crucial for maintaining optimal reaction conditions and ensuring safety.
-
Mixing: Efficient agitation is necessary to ensure homogeneity, especially in larger reactors, to promote consistent reaction rates and heat transfer.
-
Purity of Starting Materials: The purity of the starting materials can significantly impact the yield and purity of the final product.
-
Work-up and Purification: The purification method must be scalable and effective at removing impurities.
Q4: What are the primary safety concerns when working with the reagents involved in this synthesis?
A4: Key safety considerations include:
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Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.
-
Sodium Hydroxide: A strong base that is corrosive to skin and eyes. Handle with appropriate PPE. The reaction with water is exothermic.
-
Solvents: Many organic solvents are flammable and may have associated health risks. Ensure proper ventilation and grounding of equipment to prevent static discharge.
Experimental Protocols
Protocol 1: Synthesis of 7-Bromocoumarin
This protocol describes the synthesis of the 7-bromocoumarin precursor.
| Parameter | Value |
| Reactants | 7-Hydroxycoumarin, Acetic Anhydride, Pyridine |
| Reaction Time | 2-3 hours |
| Temperature | 140-150°C |
| Yield | ~85% |
Methodology:
-
In a suitable reaction vessel equipped with a reflux condenser and a mechanical stirrer, add 7-hydroxycoumarin (1 equivalent).
-
Slowly add acetic anhydride (2 equivalents) and a catalytic amount of pyridine.
-
Heat the reaction mixture to 140-150°C and maintain for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
The crude 7-acetoxycoumarin will precipitate. Filter the solid, wash with water, and dry.
-
The 7-acetoxycoumarin is then brominated using N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride with a radical initiator like benzoyl peroxide.
-
The resulting 7-bromo-3-acetoxycoumarin is then hydrolyzed to 7-bromocoumarin.
Protocol 2: Synthesis of this compound via Perkin Rearrangement
This protocol details the conversion of a 3,7-dibromocoumarin intermediate to the final product.
| Parameter | Value |
| Reactant | 3,7-Dibromocoumarin |
| Reagent | Sodium Hydroxide |
| Solvent | Ethanol/Water mixture |
| Reaction Time | 3-5 hours (conventional heating) or 5-10 minutes (microwave) |
| Temperature | Reflux (conventional) or ~80°C (microwave) |
| Yield | High (often >90%) |
Methodology:
-
To a solution of 3,7-dibromocoumarin (1 equivalent) in ethanol, add an aqueous solution of sodium hydroxide (3-4 equivalents).
-
Heat the mixture to reflux and maintain for 3-5 hours, or heat in a microwave reactor at approximately 80°C for 5-10 minutes.[2]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the residue with water and acidify with concentrated hydrochloric acid to a pH of approximately 1-2.
-
The product, this compound, will precipitate out of the solution.
-
Filter the solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | Incomplete reaction during the Perkin rearrangement. | - Ensure sufficient reaction time and temperature. Monitor the reaction closely using TLC. - Check the concentration and purity of the sodium hydroxide solution. - Inefficient mixing on a larger scale can lead to localized areas of low reagent concentration. Improve agitation. |
| Formation of byproducts. | - Overheating can lead to decomposition or side reactions. Maintain strict temperature control. - The presence of impurities in the starting 3,7-dibromocoumarin can lead to unwanted side reactions. Ensure the purity of the starting material. | |
| Product is difficult to purify | Presence of unreacted starting material. | - Optimize the reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. - Recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water) can help separate the product from the starting material. |
| Presence of dark, tarry byproducts. | - This can be due to overheating or prolonged reaction times. Reduce the reaction temperature or time. - Treatment of the crude product with activated carbon during recrystallization can help remove colored impurities. | |
| Inconsistent results upon scale-up | Poor heat transfer in larger reactors. | - Use a reactor with a jacket for better temperature control. - For highly exothermic steps, consider a semi-batch process where one reagent is added gradually to control the temperature. |
| Inefficient mixing. | - Use a more powerful overhead stirrer. - Ensure the reactor geometry and stirrer design are appropriate for the scale of the reaction. | |
| Formation of decarboxylated byproduct (7-bromobenzofuran) | High reaction temperatures or acidic conditions during workup. | - Avoid excessive heating during the reaction and workup. - Carefully control the pH during the acidification step and avoid prolonged exposure to strong acid. |
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Overall workflow for the synthesis of this compound.
Perkin Rearrangement Mechanismdot
References
Validation & Comparative
7-Bromobenzofuran-2-carboxylic acid vs 5-bromobenzofuran-2-carboxylic acid bioactivity
In the landscape of medicinal chemistry, the strategic placement of a single atom can dramatically alter a molecule's biological prowess. This guide delves into the bioactivity of two closely related structural isomers: 7-Bromobenzofuran-2-carboxylic acid and 5-bromobenzofuran-2-carboxylic acid. While both compounds share the same molecular formula, the position of the bromine atom on the benzofuran core is a critical determinant of their pharmacological effects.
This comparative analysis is based on currently available scientific literature. A significant disparity in the volume of research exists between the two isomers, with a notable body of work elucidating the bioactivity of 5-bromobenzofuran-2-carboxylic acid derivatives, particularly in the realms of anticancer and enzyme inhibitory activities. In contrast, there is a conspicuous absence of published bioactivity data for this compound, presenting a clear knowledge gap for the scientific community.
This guide will therefore focus on the extensively studied bioactivity of derivatives of 5-bromobenzofuran-2-carboxylic acid, providing a comprehensive overview of its demonstrated effects, supported by experimental data and detailed protocols. This information serves as a valuable resource for researchers in drug discovery and development, highlighting a promising scaffold for further investigation and underscoring the need for future studies on its 7-bromo counterpart.
Anticancer Activity and Carbonic Anhydrase Inhibition of 5-Bromobenzofuran-2-carboxylic Acid Derivatives
Recent research has illuminated the potential of derivatives of 5-bromobenzofuran-2-carboxylic acid as potent anticancer agents and inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in many tumors and contribute to cancer progression. A key study synthesized a series of novel benzofuran-based carboxylic acid derivatives and evaluated their biological activities.
The investigation revealed that several derivatives featuring the 5-bromobenzofuran-2-carboxylic acid scaffold exhibited significant inhibitory activity against human carbonic anhydrase (hCA) isoforms, particularly the cancer-related hCA IX and XII. Furthermore, these compounds displayed promising antiproliferative effects against human breast cancer cell lines.
Quantitative Bioactivity Data
The following table summarizes the key quantitative bioactivity data for selected derivatives of 5-bromobenzofuran-2-carboxylic acid from a pivotal study.
| Compound ID | Modification of 5-Bromobenzofuran-2-carboxylic acid | Target | Bioactivity (Kᵢ in µM) | Target | Bioactivity (IC₅₀ in µM) |
| 9d | ortho-benzoic acid ureido derivative | hCA I | >100 | MDA-MB-231 | - |
| hCA II | 29.4 | MCF-7 | - | ||
| hCA IX | 5.1 | ||||
| hCA XII | 15.7 | ||||
| 9e | meta-benzoic acid ureido derivative | hCA I | 59.8 | MDA-MB-231 | 2.52 |
| hCA II | 4.5 | MCF-7 | 14.91 | ||
| hCA IX | 0.79 | ||||
| hCA XII | 2.3 | ||||
| 9f | para-benzoic acid ureido derivative | hCA I | 19.8 | MDA-MB-231 | 11.50 |
| hCA II | 7.2 | MCF-7 | 19.70 | ||
| hCA IX | 0.56 | ||||
| hCA XII | 4.1 |
Data sourced from Youssif, B. G., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters, 11(5), 1022–1027.[1][2][3]
Experimental Protocols
To ensure the reproducibility and transparency of the presented data, detailed methodologies for the key experiments are provided below.
Carbonic Anhydrase Inhibition Assay
The inhibitory effects of the 5-bromobenzofuran-2-carboxylic acid derivatives on various human carbonic anhydrase (hCA) isoforms (hCA I, II, IX, and XII) were determined using a stopped-flow CO₂ hydrase assay.
Principle: This assay measures the inhibition of the enzyme-catalyzed hydration of carbon dioxide. The rate of this reaction is monitored by a change in pH, which is detected by a pH indicator.
Procedure:
-
An Applied Photophysics stopped-flow instrument was used for the assay.
-
The hydration of CO₂ was monitored using a 0.2 mM phenol red pH indicator at a wavelength of 557 nm.
-
The assay was conducted at 25 °C in a buffer solution of 20 mM HEPES (pH 7.4) and 20 mM Na₂SO₄.
-
The enzyme concentration in the assay cell varied for each isoform, typically in the nanomolar range.
-
The inhibitor concentrations were varied, and the rate of the enzyme-catalyzed reaction was measured.
-
The inhibition constants (Kᵢ) were calculated from the dose-response curves.
Sulforhodamine B (SRB) Assay for Anticancer Activity
The antiproliferative activity of the compounds against human breast cancer cell lines (MCF-7 and MDA-MB-231) was evaluated using the Sulforhodamine B (SRB) assay.
Principle: The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B. The amount of bound dye is proportional to the number of cells.[4]
Procedure:
-
Cancer cells were seeded in 96-well plates and allowed to attach overnight.
-
The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After incubation, the cells were fixed with trichloroacetic acid (TCA).
-
The fixed cells were stained with 0.4% (w/v) SRB in 1% acetic acid.
-
Unbound dye was removed by washing with 1% acetic acid.
-
The protein-bound dye was solubilized with a 10 mM Tris base solution.
-
The absorbance was read on a microplate reader at a wavelength of 515 nm.
-
The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.[4][5]
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow of the Sulforhodamine B (SRB) assay for assessing anticancer activity.
Caption: Role of Carbonic Anhydrase IX (CAIX) in cancer cell pH regulation and its inhibition.
Conclusion
The available scientific evidence strongly suggests that 5-bromobenzofuran-2-carboxylic acid is a promising scaffold for the development of novel anticancer agents and carbonic anhydrase inhibitors. The position of the bromine atom at the 5-position appears to be conducive to potent biological activity, as demonstrated by the sub-micromolar efficacy of some of its derivatives.
The stark lack of bioactivity data for this compound highlights a significant opportunity for future research. A direct, comparative study of these two isomers would provide invaluable insights into the structure-activity relationships of halogenated benzofurans and could potentially uncover a new lead compound with superior therapeutic properties. Researchers are encouraged to explore the synthesis and biological evaluation of this compound and its derivatives to fill this critical gap in our understanding.
References
- 1. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer [flore.unifi.it]
- 4. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 5. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Brominated Benzofuran Carboxylic Acids
The synthesis of brominated benzofuran carboxylic acids is a critical endeavor for researchers in drug discovery and materials science, owing to the significant biological and chemical properties of these compounds. This guide provides a comparative analysis of prevalent synthetic strategies, offering a clear overview of their respective methodologies, efficiencies, and applications. The information presented herein is intended to assist researchers in selecting the most suitable synthetic route for their specific needs.
Comparative Analysis of Synthetic Routes
Several distinct strategies have been developed for the synthesis of brominated benzofuran carboxylic acids, each with its own set of advantages and limitations. The primary approaches include the Perkin rearrangement of halocoumarins, direct bromination of benzofuran carboxylic acids, and multi-step cyclization reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
| Synthetic Route | Key Reagents & Conditions | Typical Yields | Advantages | Disadvantages |
| Perkin Rearrangement | 3-Bromocoumarins, NaOH, Ethanol, Reflux (conventional) or Microwave (300W, 79°C) | High to Quantitative[1] | High yields, relatively short reaction times (especially with microwave assistance)[1]. | Requires synthesis of the starting 3-bromocoumarin. |
| Direct Bromination of Benzofuran Carboxylic Acids | N-Bromosuccinimide (NBS), Benzoyl peroxide, CCl4, Reflux; or Bromine, Acetic acid | Variable, can be low (e.g., 30%)[2] | Direct functionalization of an existing benzofuran core. | Can lead to mixtures of products, regioselectivity can be an issue[2]. |
| Domino Ring-Cleavage-Deprotection-Cyclization | 2-Alkylidenetetrahydrofurans, Boron tribromide | Good | Forms benzofurans with a remote bromide functionality in a one-pot domino reaction[3][4]. | Requires synthesis of specialized starting materials[3][4]. |
| Halogenation of Functionalized Benzofurans | Bromine, Chloroform | Not explicitly stated, but implies good yields | Allows for the introduction of multiple bromine atoms at specific positions[5]. | Multi-step process starting from a functionalized benzofuran. |
Experimental Protocols
Microwave-Assisted Perkin Rearrangement of 3-Bromocoumarins
This method provides an expedited synthesis of benzofuran-2-carboxylic acids.[1]
a) Synthesis of 3-Bromocoumarins: A mixture of the desired coumarin and N-bromosuccinimide (NBS) in acetonitrile is subjected to microwave irradiation at 250W for 5 minutes at 80°C.[1]
b) Perkin Rearrangement: The resulting 3-bromocoumarin is then subjected to a microwave-assisted Perkin rearrangement. The 3-bromocoumarin is dissolved in a solution of ethanol and sodium hydroxide and irradiated in a microwave reactor at 300W for 5 minutes at 79°C. Following the reaction, the mixture is acidified with hydrochloric acid to yield the benzofuran-2-carboxylic acid.[1] This method has been shown to produce yields of up to 99%.[1]
Direct Bromination using N-Bromosuccinimide (NBS)
This protocol is suitable for the bromination of an existing benzofuran carboxylic acid or its ester derivative.[2]
A solution of the benzofuran carboxylic acid or ester (0.02 mol) in dry carbon tetrachloride (50 mL) is prepared. N-bromosuccinimide (NBS) (0.02 mol) and a catalytic amount of benzoyl peroxide are added to the solution. The reaction mixture is then refluxed for 24 hours. After completion, the mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography.[2]
Domino Ring-Cleavage-Deprotection-Cyclization
This elegant domino reaction allows for the synthesis of benzofurans with a remote bromide group.[3][4]
1'-(2''-methoxyphenyl)-2-alkylidenetetrahydrofurans, which are prepared from 2-alkylidenetetrahydrofurans via bromination and Suzuki reactions, are treated with boron tribromide. Subsequent addition of water leads to a domino "ring-cleavage-deprotection-cyclization" reaction, yielding the functionalized benzofuran with a remote bromide.[3][4]
Bromination of Functionalized Benzofuran Esters
This method is used for the synthesis of poly-brominated benzofuran derivatives.[5]
The starting methyl ester of a benzofuran carboxylic acid (0.02 mole) is dissolved in chloroform (20 mL). A solution of bromine (0.04 mole) in chloroform (10 mL) is added dropwise with stirring over 30 minutes. The stirring is continued for an additional 8 hours at room temperature. Upon completion of the reaction, the solvent is evaporated, and the residue is purified by column chromatography on silica gel.[5]
Synthetic Route Diagrams
Caption: Perkin Rearrangement for Benzofuran-2-carboxylic Acid Synthesis.
Caption: Direct Bromination of Benzofuran Carboxylic Acids.
Caption: Domino Reaction for Benzofurans with Remote Bromide.
References
- 1. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of benzofurans with remote bromide functionality by domino "ring-cleavage-deprotection-cyclization" reactions of 2-alkylidenetetrahydrofurans with boron tribromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Structure-Activity Relationship of 7-Substituted Benzofuran-2-Carboxylic Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged heterocyclic motif present in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Modifications of the benzofuran ring system, particularly at the 7-position of benzofuran-2-carboxylic acids and their derivatives, have been explored to optimize potency and selectivity for various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 7-substituted benzofuran derivatives, with a focus on their evaluation as enzyme inhibitors.
Comparative Analysis of Biological Activity
While direct quantitative SAR data for a series of 7-substituted benzofuran-2-carboxylic acids is limited in the public domain, valuable insights can be drawn from closely related analogues, such as 2,3-dihydrobenzofuran-7-carboxamides, which have been investigated as potent inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1).[4] PARP-1 is a key enzyme in DNA repair, and its inhibition is a clinically validated strategy in cancer therapy.
The following table summarizes the PARP-1 inhibitory activity of a series of 2,3-dihydrobenzofuran-7-carboxamide derivatives. The core structure features modifications at the 7-position of the benzofuran ring system, providing insights into the influence of substituents at this position on biological activity.
Table 1: PARP-1 Inhibitory Activity of 7-Substituted 2,3-Dihydrobenzofuran-7-Carboxamide Derivatives [4]
| Compound ID | R Group (at position 7) | PARP-1 IC50 (µM) |
| 3 | -CONH₂ | 9.45 |
| 36 | -CONH₂ (on 3-oxo core) | 16.2 |
| 58 | -CONH₂ (with 3',4'-dihydroxybenzylidene at C2) | 0.531 |
| 66 | -CONH₂ (with heterocyclic substituent at C2) | 0.079 - 0.718 |
Note: The core structure for compounds 58 and 66 is 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide, with significant modifications at the 2-position influencing potency.
The data suggests that the 7-carboxamide moiety is a key feature for PARP-1 inhibition. While direct substitutions on the 7-position of the benzofuran ring itself were not extensively explored in this series, the foundational activity of the 7-carboxamide highlights the importance of this position for interaction with the enzyme's active site. Further optimization of these molecules focused on substitutions at other positions, leading to highly potent inhibitors.[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the evaluation of benzofuran derivatives.
Synthesis of 7-Nitro-2,3-dihydrobenzofuran
A common starting material for introducing functionality at the 7-position is the corresponding nitro-derivative.
General Procedure for Nitration: [4]
-
Cool concentrated sulfuric acid (10 mL) to 0°C in an ice bath.
-
Add the 2,3-dihydrobenzofuran scaffold (1 equivalent) and stir for 30 minutes.
-
Add fuming nitric acid (1 mL) dropwise.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto ice and extract the product with an appropriate organic solvent.
-
Purify the product by column chromatography.
PARP-1 Inhibition Assay (Chemiluminescent)
This assay measures the enzymatic activity of PARP-1 by detecting the incorporation of biotinylated NAD+ into histone proteins.[5][6][7][8]
-
Plate Preparation: Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash the plate with PBST buffer (1x PBS with 0.05% Tween-20). Block the wells with a suitable blocking buffer for at least 90 minutes at room temperature.
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds (e.g., 7-substituted benzofuran-2-carboxylic acids) in the assay buffer. A common solvent is DMSO, ensuring the final concentration in the assay does not exceed 1% to avoid solvent effects.
-
Enzymatic Reaction:
-
Prepare a master mix containing 10x PARP assay buffer, activated DNA, and biotinylated NAD+.
-
Add the master mix to each well.
-
Add the test inhibitor dilutions or vehicle control to the appropriate wells.
-
Initiate the reaction by adding purified PARP-1 enzyme to all wells except the blank.
-
Incubate the plate at room temperature for 1 hour.
-
-
Detection:
-
Wash the plate three times with PBST.
-
Add streptavidin-HRP conjugate diluted in blocking buffer to each well and incubate for 30 minutes at room temperature.
-
Wash the plate again three times with PBST.
-
Add a chemiluminescent HRP substrate and immediately measure the luminescence using a microplate reader.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the logical relationships and experimental processes involved in the study of these compounds, the following diagrams are provided.
Benzofuran derivatives have also been shown to modulate inflammatory responses through the NF-κB signaling pathway.[1][2][9] Inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory genes.
Conclusion
The structure-activity relationship of 7-substituted benzofuran-2-carboxylic acids and their analogues is a promising area for the development of novel therapeutic agents. The available data on 7-carboxamide derivatives as PARP-1 inhibitors underscores the significance of substitution at the 7-position for achieving potent biological activity. Further exploration of a wider range of substituents at this position on the benzofuran-2-carboxylic acid scaffold is warranted to delineate a more comprehensive SAR and to identify lead compounds for various disease targets. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in this field.
References
- 1. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. mdpi.com [mdpi.com]
The Efficacy of 7-Bromobenzofuran Derivatives in Comparison to Other Halogenated Benzofurans: A Comprehensive Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological efficacy of 7-bromobenzofuran derivatives against other halogenated benzofurans. By presenting quantitative data, detailed experimental protocols, and visualizing key biological pathways, this document serves as a valuable resource for understanding the structure-activity relationships of this important class of compounds.
Halogenation has been consistently shown to significantly enhance the biological activities of benzofuran derivatives, a phenomenon attributed to the formation of halogen bonds that improve binding affinity to molecular targets.[1] Among these, brominated benzofurans, particularly those with substitution at the 7-position, have demonstrated notable potential in various therapeutic areas, including oncology, infectious diseases, and inflammation. This guide synthesizes available data to facilitate a comparative analysis of their performance.
Anticancer Activity
Halogenated benzofurans have emerged as a promising class of anticancer agents. The position and nature of the halogen substituent play a critical role in their cytotoxic activity.
Quantitative Data: In Vitro Anticancer Activity of Halogenated Benzofurans
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various halogenated benzofuran derivatives against several cancer cell lines.
| Compound/Derivative | Halogen and Position | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Brominated Benzofurans | ||||
| Compound 1 | Bromine at the methyl group on position 3 | K562 (Leukemia) | 5 | [1] |
| HL60 (Leukemia) | 0.1 | [1] | ||
| Compounds with two bromo substituents | Bromine at C-5 of benzofuran and C-4 of a phenyl ring | Various bacterial strains | 29.76-31.96 (mmol/L) | [2][3] |
| Fluorinated Benzofurans | ||||
| Compound 5 | Fluorine at position 4 | - | 0.43 | [1] |
| Fluorinated benzofuran derivative 1 | Difluorine, bromine | HCT116 (Colorectal) | 19.5 | [4] |
| Fluorinated benzofuran derivative 2 | Difluorine, bromine | HCT116 (Colorectal) | 24.8 | [4] |
| Other Halogenated Benzofurans | ||||
| Hybrid derivatives 6a-i (excluding 6e) | Halogen-substituted rings | MCF-7 (Breast) | Active | [1] |
Note: The table presents a selection of available data. Direct comparison should be made with caution due to variations in experimental conditions across different studies.
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., K562, HL60, HeLa) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the halogenated benzofuran derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 3-4 hours to allow the formazan crystals to form.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO, isopropanol).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[1]
Signaling Pathways in Cancer
Halogenated benzofuran derivatives can exert their anticancer effects through various signaling pathways. One such pathway involves the induction of apoptosis.
Caption: Apoptosis induction by halogenated benzofurans.
Antimicrobial Activity
Halogenated benzofurans have also been investigated for their potential as antimicrobial agents against a range of pathogens.
Quantitative Data: In Vitro Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key parameter for assessing antimicrobial efficacy.
| Compound/Derivative | Halogen and Position | Microorganism | MIC (µg/mL) | Reference(s) |
| Halogenated 3-benzofurancarboxylic acids | ||||
| Compound III | Halogenated | Gram-positive bacteria | 50 - 200 | [5] |
| Candida strains | 100 | [5] | ||
| Compound IV | Halogenated | Gram-positive bacteria | 50 - 200 | [5] |
| Compound VI | Halogenated | Gram-positive bacteria | 50 - 200 | [5] |
| Candida strains | 100 | [5] | ||
| Benzofuran ketoxime derivatives | ||||
| Benzofuran ketoxime 38 | - | S. aureus | 0.039 | [2] |
| Other benzofuran ketoxime derivatives | - | C. albicans | 0.625 - 2.5 | [2] |
Experimental Protocols
Broth Microdilution Method for MIC Determination
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]
Anti-inflammatory Activity
The anti-inflammatory properties of halogenated benzofurans are of significant interest, particularly for their potential in treating chronic inflammatory diseases.
Quantitative Data: In Vitro Anti-inflammatory Activity
| Compound/Derivative | Target | IC50 (µM) | Reference(s) |
| Fluorinated Benzofurans | |||
| Six different compounds | Interleukin-6 | 1.2 - 9.04 | [4][6] |
| Chemokine (C-C) Ligand 2 | 1.5 - 19.3 | [4][6] | |
| Nitric oxide | 2.4 - 5.2 | [4][6] | |
| Prostaglandin E2 | 1.1 - 20.5 | [4][6] |
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of the benzofuran derivatives for a specific duration.
-
LPS Stimulation: Inflammation is induced by stimulating the cells with LPS.
-
Measurement of Inflammatory Mediators: The levels of inflammatory mediators such as nitric oxide (measured using the Griess reagent), prostaglandins (measured by ELISA), and cytokines (e.g., IL-6, measured by ELISA) in the cell culture supernatant are quantified.
-
Data Analysis: The inhibitory effect of the compounds on the production of these mediators is calculated, and IC50 values are determined.[4][6]
Signaling Pathways in Inflammation
The anti-inflammatory effects of benzofuran derivatives can be mediated through the inhibition of key inflammatory signaling pathways such as the NF-κB and MAPK pathways.
Caption: Inhibition of inflammatory pathways by benzofurans.
Conclusion
The available data suggests that halogenation is a key strategy for enhancing the bioactivity of benzofuran derivatives. While direct comparative studies are limited, the compiled evidence indicates that 7-bromobenzofuran derivatives, alongside other halogenated counterparts, exhibit potent anticancer, antimicrobial, and anti-inflammatory properties. The position and type of halogen significantly influence efficacy, highlighting the importance of continued structure-activity relationship studies in this field. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to design and evaluate novel halogenated benzofuran-based therapeutic agents.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and preliminary evaluation of the antimicrobial activity of selected 3-benzofurancarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Catalysts for the Synthesis of Benzofuran
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, present in a multitude of natural products and pharmaceuticals. The efficient synthesis of this privileged heterocycle is a subject of ongoing research, with a diverse array of catalytic systems being developed. This guide provides an objective comparison of prominent catalytic methods for benzofuran synthesis, supported by experimental data and detailed protocols to inform the selection of the most suitable strategy for a given research endeavor.
At a Glance: Metal-Catalyzed vs. Metal-Free Approaches
The synthesis of benzofurans can be broadly categorized into metal-catalyzed and metal-free strategies.[1] Metal-catalyzed reactions, often employing transition metals like palladium, copper, and gold, are lauded for their high efficiency and broad substrate scope.[1] Conversely, metal-free approaches are gaining traction due to their cost-effectiveness and the elimination of potential metal contamination in the final products, a critical consideration in pharmaceutical applications.[1]
Quantitative Data Comparison
The following table summarizes the performance of various catalytic systems for the synthesis of benzofuran derivatives, offering a direct comparison of their efficacy under different reaction conditions.
| Catalytic System | Reaction Type | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Palladium-catalyzed | Sonogashira Coupling/Cyclization | PdCl₂(PPh₃)₂ (2.0 mol%), CuI (2.0 mol%), K₃PO₄ | DMSO | 90 | 10 | High |
| Copper-catalyzed | Oxidative Annulation | CuBr, 1,10-phenanthroline, Cs₂CO₃ | DMSO | 90 | - | Moderate to Good |
| Gold-catalyzed | Cycloisomerization | Ph₃PAuCl, Selectfluor, TfOH | MeCN | 70 | - | Moderate to Good |
| Ruthenium-catalyzed | C-H Alkenylation/Annulation | Ru-catalyst, Magnesium Acetate | γ-valerolactone (GVL) | - | - | - |
| Metal-free | Base-induced Cyclization | Triethylamine | Neat | - | - | 81-97 |
| Metal-free | Iodine(III)-catalyzed Oxidative Cyclization | PhI(OAc)₂ (10 mol%), m-CPBA | - | - | - | Good to Excellent |
| Photocatalytic | Visible-light-mediated Cyclization | None (photocatalyst-free) | NMP | - | - | High |
Experimental Protocols
Detailed methodologies for key catalytic systems are provided below.
Palladium-Catalyzed Sonogashira Coupling/Cyclization
This protocol outlines the one-pot synthesis of 2-substituted benzofurans from 2-iodophenols and terminal alkynes.[2]
Materials:
-
2-Iodophenol derivative (0.50 mmol)
-
Terminal alkyne (0.60 mmol)
-
PdCl₂(PPh₃)₂ (2.0 mol%)
-
CuI (2.0 mol%)
-
K₃PO₄ (1.00 mmol)
-
DMSO (2 mL)
Procedure:
-
To a Schlenk tube, add the 2-iodophenol derivative, K₃PO₄, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add DMSO and the terminal alkyne via syringe.
-
Heat the reaction mixture to 90 °C and stir for 10 hours.
-
After completion (monitored by TLC), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Copper-Catalyzed Oxidative Annulation
This method describes the synthesis of benzofurans from phenols and unactivated internal alkynes.[3]
Materials:
-
Phenol derivative
-
Unactivated internal alkyne
-
Copper catalyst (e.g., CuBr)
-
Ligand (e.g., 1,10-phenanthroline)
-
Base (e.g., Cs₂CO₃)
-
Solvent (e.g., DMSO)
Procedure:
-
In a reaction vessel, combine the phenol derivative, alkyne, copper catalyst, ligand, and base.
-
Add the solvent and stir the mixture under an oxygen atmosphere (e.g., a balloon).
-
Heat the reaction to the specified temperature (e.g., 90 °C) and monitor its progress.
-
Upon completion, cool the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product using appropriate chromatographic techniques.
Gold-Catalyzed Cycloisomerization
This protocol is for the synthesis of benzofuran-3(2H)-ones from o-alkynylphenols.[4]
Materials:
-
o-Alkynylphenol derivative
-
Ph₃PAuCl (catalyst)
-
Selectfluor (oxidant)
-
Trifluoromethanesulfonic acid (TfOH, additive)
-
Acetonitrile (MeCN, solvent)
Procedure:
-
Dissolve the o-alkynylphenol in acetonitrile in a reaction flask.
-
Add the gold catalyst, oxidant, and additive to the solution.
-
Heat the reaction mixture to 70 °C.
-
Monitor the reaction until the starting material is consumed.
-
After cooling, quench the reaction and perform a standard workup.
-
Purify the resulting benzofuranone derivative by chromatography.
Metal-Free Base-Induced Cyclization (Rap–Stoermer reaction)
This approach details the synthesis of benzofurans from α-haloketones and salicylaldehydes.[2]
Materials:
-
α-Haloketone
-
Substituted salicylaldehyde
-
Triethylamine (basic catalyst)
Procedure:
-
Combine the α-haloketone and the salicylaldehyde in a reaction vessel.
-
Add triethylamine to the mixture.
-
The reaction is typically run under neat conditions (without solvent).
-
Stir the mixture at the appropriate temperature until the reaction is complete.
-
Work up the reaction mixture to isolate the benzofuran product.
-
Purification is achieved through crystallization or chromatography.
Visualizing the Pathways
The following diagrams illustrate the generalized workflows and catalytic cycles for the synthesis of benzofurans.
References
- 1. Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Novel Ferrocene-Benzofuran Hybrids via Palladium- and Copper-Catalyzed Reactions [mdpi.com]
- 4. Gold catalyzed efficient preparation of dihydrobenzofuran from 1,3-enyne and phenol - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Benchmarking the Antifungal Efficacy of Brominated Benzofurans: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates the exploration of novel antifungal agents. Brominated benzofurans have demonstrated significant promise in this area, with studies indicating that the inclusion of bromine atoms in the benzofuran scaffold can substantially enhance their antifungal activity. This guide provides a comparative analysis of the in vitro antifungal performance of brominated benzofurans against key fungal pathogens, benchmarked against established antifungal drugs. Detailed experimental protocols and visual representations of a key fungal signaling pathway and experimental workflow are included to support further research and development.
Data Presentation: Comparative Antifungal Activity
The antifungal efficacy of brominated benzofurans is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of representative brominated benzofurans and standard antifungal agents against clinically relevant fungal species. Lower MIC values indicate greater antifungal potency.
Table 1: Antifungal Activity against Candida albicans
| Compound | MIC Range (µg/mL) | Reference |
| Methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylate | Data not specified, but activity drastically increased compared to non-brominated precursor.[1][2] | [1][2] |
| Benzofuran-5-ol derivatives | 1.6 - 12.5 | |
| Fluconazole (Standard Azole) | 0.5 - 2 | [3][4] |
| Amphotericin B (Standard Polyene) | 0.25 - 1 | [3] |
Table 2: Antifungal Activity against Cryptococcus neoformans
| Compound | MIC Range (µg/mL) | Reference |
| Brominated Benzofuran Derivatives | Significant antifungal activity observed.[1][2] | [1][2] |
| Fluconazole (Standard Azole) | 2 - 8 | [5] |
| Amphotericin B (Standard Polyene) | Data not available in provided search results. | |
| Itraconazole (Standard Azole) | 0.0625 - 0.25 |
Table 3: Antifungal Activity against Aspergillus fumigatus
| Compound | MIC Range (µg/mL) | Reference |
| Brominated Benzofuran Derivatives | Significant antifungal activity observed.[1][2] | [1][2] |
| Amphotericin B (Standard Polyene) | 0.12 - 2 | [6][7] |
| Itraconazole (Standard Azole) | 0.12 to >16 | [7] |
Experimental Protocols
A standardized methodology is crucial for the accurate assessment and comparison of antifungal activity. The broth microdilution method is a widely accepted technique for determining the MIC of antifungal agents.
Protocol: Broth Microdilution Antifungal Susceptibility Testing
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Fungal Inoculum:
- Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours to obtain fresh, viable colonies.
- A sterile saline or buffered solution is used to suspend the colonies, and the turbidity of the suspension is adjusted to match a 0.5 McFarland standard. This corresponds to a specific cell density (e.g., approximately 1-5 x 10^6 CFU/mL for yeast).
- The standardized suspension is then further diluted in the test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration for the assay.
2. Preparation of Antifungal Agent Dilutions:
- The brominated benzofuran compounds and standard antifungal agents are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
- Serial two-fold dilutions of each compound are prepared in a 96-well microtiter plate using the appropriate test medium. The final concentration range should be sufficient to determine the MIC.
3. Inoculation and Incubation:
- Each well of the microtiter plate containing the diluted antifungal agents is inoculated with the prepared fungal suspension.
- Control wells are included: a growth control (fungal inoculum without any antifungal agent) and a sterility control (medium only).
- The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours), depending on the fungal species.
4. Determination of Minimum Inhibitory Concentration (MIC):
- Following incubation, the MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus. This can be assessed visually or with the aid of a spectrophotometer.
Mandatory Visualizations
Fungal N-Myristoyltransferase (NMT) Signaling Pathway
Several benzofuran derivatives have been identified as inhibitors of fungal N-myristoyltransferase (NMT), an enzyme essential for the viability of many fungal species.[8][9][10][11] NMT catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a variety of cellular proteins. This modification is critical for the proper localization and function of these proteins, many of which are involved in key signaling cascades.[12][13] Inhibition of NMT disrupts these vital cellular processes, ultimately leading to fungal cell death.[14]
Caption: Inhibition of Fungal N-Myristoyltransferase by Brominated Benzofurans.
Experimental Workflow for Antifungal Susceptibility Testing
The following diagram outlines the key steps in the broth microdilution method used to determine the Minimum Inhibitory Concentration (MIC) of antifungal compounds.
Caption: Broth Microdilution Workflow for MIC Determination.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. scispace.com [scispace.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Antifungals targeted to protein modification: focus on protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-Myristoyltransferase, a Potential Antifungal Candidate Drug-Target for Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activities of benzofuran antifungal agents targeting fungal N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-Myristoyltransferase Is a Cell Wall Target in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
Alternative reagents for the synthesis of 7-bromobenzofuran scaffolds
For researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic molecules, the 7-bromobenzofuran scaffold represents a valuable building block. The strategic placement of the bromine atom at the 7-position allows for further functionalization through various cross-coupling reactions, making it a key intermediate in the synthesis of pharmaceuticals and biologically active compounds. This guide provides a comparative overview of alternative reagents and synthetic strategies for obtaining 7-bromobenzofuran, presenting quantitative data, detailed experimental protocols, and a logical workflow for method selection.
Comparison of Synthetic Methodologies
The synthesis of 7-bromobenzofuran can be broadly approached through two main strategies: cyclization of a pre-brominated precursor or direct bromination of a benzofuran derivative. This guide focuses on three distinct and effective methods that highlight these approaches.
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| Method 1: Two-Step Cyclization from o-Bromophenol | o-Bromophenol | 2-Bromo-1,1-dimethoxyethane, K₂CO₃, H₃PO₄ | Step 1: DMF, reflux, 30h; Step 2: Chlorobenzene, reflux, 27h | 29 | Readily available starting materials, avoids direct handling of molecular bromine.[1] | Low overall yield, harsh reaction conditions (high temperatures).[1] |
| Method 2: Palladium-Catalyzed Annulation of a Silyl-Protected Alkyne | 2-bromo-6-methoxyphenol | (Triisopropylsilyl)acetylene, PdCl₂(PPh₃)₂, CuI, Et₃N; BBr₃ | Step 1: Reflux; Step 2: CH₂Cl₂, 0 °C to rt | ~70 (over 2 steps) | Good overall yield, milder final step. | Requires multi-step synthesis of the starting alkyne, use of expensive palladium catalyst. |
| Method 3: Electrophilic Bromination with Directing Group | 7-Methoxybenzofuran | N-Bromosuccinimide (NBS) | Acetonitrile, Room Temperature | Not specified for 7-bromo, but NBS is a standard brominating agent.[2] | Potentially milder conditions, avoids the use of metallic catalysts. | Regioselectivity can be an issue without a strong directing group at position 7. Literature on direct bromination to the 7-position is limited. |
Experimental Protocols
Method 1: Two-Step Cyclization from o-Bromophenol[1]
Step 1: Synthesis of 1-Bromo-2-(2,2-dimethoxyethoxy)benzene
-
To a 50 L reactor, add dimethylformamide (DMF, 21 L).
-
Successively add o-bromophenol (6.3 kg) and potassium carbonate (5.75 kg).
-
Add 2-bromoacetaldehyde dimethyl acetal (9 kg) in batches.
-
The reaction mixture is heated to reflux and stirred for 30 hours.
-
The reaction progress is monitored by TLC and GC.
-
After completion, the reaction mixture is worked up by washing the organic phase with water (400 mL) and 2M sodium hydroxide (300 mL).
-
The organic layer is dried over anhydrous sodium sulfate overnight.
-
The majority of the dimethylbenzene is removed by distillation to yield the crude intermediate product.
Step 2: Cyclization to 7-Bromobenzofuran
-
To a 50 L reactor, add chlorobenzene (18 L).
-
Add the crude 1-bromo-2-(2,2-dimethoxyethoxy)benzene (4.56 kg) and phosphoric acid (10 kg).
-
The reaction mixture is heated to reflux and stirred for 27 hours.
-
The reaction progress is monitored by TLC and GC.
-
After completion, the reaction solution is cooled to room temperature, and the lower layer is separated.
-
The organic phase is washed with water (7 L) and 2M sodium hydroxide (7 L).
-
The organic layer is dried over anhydrous sodium sulfate overnight.
-
Chlorobenzene is removed by distillation, followed by vacuum distillation to obtain the crude 7-bromobenzofuran (2.6 kg).
-
The crude product is purified by rectification to yield pure 7-bromobenzofuran (69 g, 29% overall yield).
Method 2: Palladium-Catalyzed Annulation of a Silyl-Protected Alkyne
This method is adapted from strategies for synthesizing substituted benzofurans and would involve the following conceptual steps. Specific yields for 7-bromobenzofuran would require experimental validation.
Step 1: Sonogashira Coupling of 2-bromo-6-methoxyphenol with (Triisopropylsilyl)acetylene
-
In a flask, combine 2-bromo-6-methoxyphenol, PdCl₂(PPh₃)₂ (catalyst), and CuI (co-catalyst) in triethylamine (solvent and base).
-
Add (triisopropylsilyl)acetylene to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture and perform a standard aqueous workup.
-
Purify the resulting silyl-protected alkynylphenol by column chromatography.
Step 2: Deprotection and Cyclization
-
Dissolve the purified silyl-protected alkynylphenol in dichloromethane.
-
Cool the solution to 0 °C and add boron tribromide (BBr₃) dropwise.
-
Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitored by TLC).
-
The subsequent cyclization to form the benzofuran ring occurs upon workup.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 7-bromobenzofuran.
Method 3: Electrophilic Bromination with a Directing Group[2]
This protocol is a general representation of electrophilic bromination using NBS, a common and milder alternative to molecular bromine. The regioselectivity for the 7-position would depend on the directing ability of any pre-existing substituent.
-
Dissolve the 7-substituted benzofuran (e.g., 7-methoxybenzofuran) in a suitable polar solvent such as acetonitrile.
-
Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the 7-bromobenzofuran derivative.
Workflow for Reagent Selection
The choice of the most suitable synthetic route for 7-bromobenzofuran depends on several factors, including the availability of starting materials, desired scale of the reaction, and tolerance for certain reagents and reaction conditions. The following diagram illustrates a logical workflow for selecting an appropriate method.
Caption: Decision workflow for selecting a synthetic route to 7-bromobenzofuran.
References
Safety Operating Guide
Proper Disposal of 7-Bromobenzofuran-2-carboxylic acid: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, 7-Bromobenzofuran-2-carboxylic acid must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash. Improper disposal can pose a significant risk to human health and the environment. This guide provides a comprehensive, procedural framework for the safe handling and disposal of this compound and associated contaminated materials in a laboratory setting.
I. Immediate Safety and Hazard Information
Before handling, it is crucial to be aware of the hazards associated with this compound. Always consult the Safety Data Sheet (SDS) for the most detailed information.
Summary of Hazards:
-
Inhalation: May cause respiratory irritation.
-
Skin Contact: Causes skin irritation.
-
Eye Contact: Causes serious eye irritation.
Required Personal Protective Equipment (PPE):
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.[3]
II. Step-by-Step Disposal Procedure
This procedure covers the disposal of pure this compound (solid waste), contaminated consumables, and empty containers.
Step 1: Waste Segregation and Container Selection
Proper segregation is the first and most critical step in laboratory waste management.[2] this compound is a halogenated organic compound, and its waste stream must be kept separate from non-halogenated waste to ensure proper treatment and disposal, which can also reduce disposal costs.[3][4][5]
-
Action: Obtain a designated hazardous waste container for halogenated organic solids.
-
Container Specifications: The container must be in good condition, compatible with the chemical, and have a secure, screw-top lid.[6] Plastic containers are often preferred.[1]
Step 2: Labeling the Waste Container
Properly label the waste container before adding any waste.[7]
-
Action: Affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department to the container.
-
Labeling Requirements: The label must include:
-
The words "Hazardous Waste".[6]
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[6]
-
An accurate list of all contents and their approximate percentages.[4]
-
The specific hazards (e.g., "Toxic," "Irritant").
-
The name of the principal investigator or lab manager.
-
The laboratory room number and contact information.
-
The date the first waste was added to the container.
-
Step 3: Disposing of Solid this compound
-
Action: Carefully transfer any unwanted or expired solid this compound into the pre-labeled halogenated organic solid waste container.
-
Safety: Perform this transfer inside a chemical fume hood to avoid inhaling dust. Keep the waste container closed except when actively adding waste.[6][8]
Step 4: Managing Contaminated Laboratory Consumables
Items such as gloves, weigh boats, and absorbent paper that are contaminated with this compound must also be disposed of as hazardous waste.[9]
-
Action: Place all contaminated solid items into the same designated halogenated organic solid waste container.
-
Note: Do not dispose of these items in the regular trash.[9] Sharps, such as contaminated needles or broken glass, must be placed in a designated sharps container.[2]
Step 5: Handling Empty Containers
The original container of this compound must be managed properly.
-
Action: An empty container that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Disposal: The solvent rinsate must be collected and treated as hazardous liquid waste.[10] Collect the rinsate in a separate, properly labeled "Halogenated Organic Liquid Waste" container.
-
Container Disposal: After triple-rinsing, deface or remove all original labels from the container and dispose of it as regular non-hazardous waste, such as in a container for clean glass.[2][10]
Step 6: Storing the Waste Container
Hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[1][8]
-
Action: Store the sealed and labeled waste container in your lab's designated SAA.
-
SAA Requirements:
Step 7: Arranging for Waste Pickup
Once the waste container is nearly full (about 90% capacity) or has been in accumulation for the maximum time allowed by your institution (often 12 months), arrange for its disposal.[1][9]
-
Action: Contact your institution's EHS office to schedule a hazardous waste pickup.[1][10] Follow their specific procedures for requesting a collection.
-
Prohibition: Laboratory personnel should never transport hazardous waste across public areas. This must be done by trained EHS staff.[10]
Data Presentation
Table 1: Waste Stream Management for this compound
| Waste Type | Container Type | Waste Category | Disposal Procedure |
| Pure/Unused Solid | Securely sealed, compatible container | Halogenated Organic Solid | Transfer to a labeled hazardous waste container in a fume hood. |
| Contaminated Consumables (Gloves, etc.) | Same as above | Halogenated Organic Solid | Place directly into the designated hazardous waste container. |
| Original Product Container | Original bottle | N/A (after decontamination) | Triple-rinse with a suitable solvent. Collect rinsate as liquid hazardous waste. Deface label and dispose of empty container. |
| Solvent Rinsate | Securely sealed, compatible liquid container | Halogenated Organic Liquid | Collect in a separate, clearly labeled hazardous waste container for liquids. |
Mandatory Visualization
Below is a workflow diagram illustrating the decision-making and procedural steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. vumc.org [vumc.org]
Personal protective equipment for handling 7-Bromobenzofuran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 7-Bromobenzofuran-2-carboxylic acid. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. It may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation[1]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Recommended Equipment |
| Eye and Face | Chemical safety goggles and a face shield should be worn to protect against splashes.[2][3] |
| Skin | A lab coat is the minimum requirement. For tasks with a higher risk of splashes, such as transferring larger quantities, an impervious apron should also be worn.[3] |
| Hands | Chemical-resistant gloves are essential. Nitrile or butyl rubber gloves are recommended for handling acids and halogenated organic compounds.[2] Always inspect gloves for any tears or punctures before use. |
| Respiratory | For handling small quantities in a well-ventilated area or a fume hood, respiratory protection may not be necessary. If dust or aerosols may be generated, a NIOSH-approved N95 or higher-rated particulate respirator should be used.[1] |
Safe Handling and Storage Protocols
Proper handling and storage procedures are critical to prevent accidental exposure and maintain the chemical's integrity.
Operational Plan for Handling:
-
Preparation: Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. Verify that an emergency eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE): Don the required PPE as outlined in Table 1.
-
Weighing and Transferring:
-
Conduct all weighing and transferring operations within a chemical fume hood to minimize inhalation exposure.
-
Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.
-
If transferring to a solution, add the solid to the solvent slowly.
-
-
Post-Handling:
-
After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Carefully remove and dispose of gloves.
-
Wash hands thoroughly with soap and water.
-
Storage Plan:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[4].
-
Keep the container tightly closed to prevent contamination and exposure to moisture[1].
-
The storage area should be clearly labeled with the chemical name and hazard warnings.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is necessary.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and immediately flush the affected area with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[1][5] |
| Inhalation | Move the affected person to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][6] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][7] |
Spill Response Plan:
-
Evacuate: Immediately evacuate the area of the spill, except for personnel involved in the cleanup.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a labeled, sealed container for disposal.[5] For a liquid spill, use an inert absorbent material to contain and collect the spill.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: All contaminated materials, including PPE, should be disposed of as hazardous waste.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Place solid chemical waste and any contaminated disposable materials (e.g., gloves, paper towels) in a clearly labeled, sealed, and puncture-resistant container.
-
Liquid Waste: Collect liquid waste containing the dissolved compound in a labeled, sealed, and appropriate solvent waste container.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for waste pickup. Do not dispose of this chemical down the drain.[1]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. 3m.com [3m.com]
- 2. acs.org [acs.org]
- 3. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 4. fishersci.at [fishersci.at]
- 5. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 6. CCOHS: Respirators - Respirator Selection [ccohs.ca]
- 7. polarlabprojects.com [polarlabprojects.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
